Zonisamide
Description
This compound is a sulfonamide anticonvulsant used as an adjunctive therapy in adults with partial-onset seizures. this compound may act by blocking repetitive firing of voltage-gated sodium channels, leading to a reduction of T-type calcium channel currents or by binding allosterically to GABA receptors. This latter action may inhibit the uptake of the inhibitory neurotransmitter GABA while enhancing the uptake of the excitatory neurotransmitter glutamate. This compound represents an alternative for patients that remain refractory to established antiepileptic drugs. In 1989, it was approved for commercial use in Japan. The US and Europe approved it in 2000 and 2005, respectively.
This compound is an Anti-epileptic Agent. The mechanism of action of this compound is as a Carbonic Anhydrase Inhibitor, and P-Glycoprotein Inhibitor. The physiologic effect of this compound is by means of Decreased Central Nervous System Disorganized Electrical Activity.
This compound is a new generation anticonvulsant that is typically used in combination with other antiepileptic medications for partial onset seizures. This compound has not been associated with elevations in serum aminotransferase levels and clinically apparent drug induced liver disease has been reported with its use but is very rare.
This compound is a sulfonamide derivative with an anticonvulsant property. The exact mechanism of action remains to be elucidated. This compound appears to block sodium and calcium channels, thereby stabilizing neuronal membranes and suppressing neuronal hyper-synchronization. Although this compound shows affinity for the gamma-aminobutyric acid (GABA)/benzodiazepine receptor ionophore complex, it does not potentiate the synaptic activity of GABA. In addition, this agent also facilitates both dopaminergic and serotonergic neurotransmission.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2000 and has 4 approved and 16 investigational indications.
This compound is a sulfonamide anticonvulsant approved for use as an adjunctive therapy in adults with partial-onset seizures. This compound may be a carbonic anhydrase inhibitor although this is not one of the primary mechanisms of action. This compound may act by blocking repetitive firing of voltage-gated sodium channels leading to a reduction of T-type calcium channel currents, or by binding allosterically to GABA receptors. This latter action may inhibit the uptake of the inhibitory neurotransmitter GABA while enhancing the uptake of the excitatory neurotransmitter glutamate.
A benzisoxazole and sulfonamide derivative that acts as a CALCIUM CHANNEL blocker. It is used primarily as an adjunctive antiepileptic agent for the treatment of PARTIAL SEIZURES, with or without secondary generalization.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1,2-benzoxazol-3-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQNRHZMVUUOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046023 | |
| Record name | Zonisamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Zonisamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>31.8 [ug/mL] (The mean of the results at pH 7.4), Sparingly sol in chloroform, n-hexane. Sol in methanol, ethanol, ethyl acetate, and acetic acid., In water, 0.80 mg/L, temp not specified, 2.09e+00 g/L | |
| Record name | SID49666067 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Zonisamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00909 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ZONISAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7293 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Zonisamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
3.3X10-6 mm Hg at 25 °C /Estimated/ | |
| Record name | ZONISAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7293 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White needles from ethyl acetate | |
CAS No. |
68291-97-4 | |
| Record name | Zonisamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68291-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zonisamide [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068291974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zonisamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00909 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zonisamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzisoxazole-3-methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZONISAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/459384H98V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ZONISAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7293 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Zonisamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
161-163 °C, 160-163 °C, 161 - 163 °C | |
| Record name | Zonisamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00909 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ZONISAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7293 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Zonisamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Neuroprotective Effects of Zonisamide in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zonisamide (ZNS), a benzisoxazole derivative initially developed as an antiepileptic drug, has demonstrated significant neuroprotective properties in a variety of preclinical cellular models. Its multifaceted mechanism of action extends beyond the modulation of voltage-gated sodium and T-type calcium channels to encompass antioxidant, anti-inflammatory, anti-apoptotic, and mitochondrial-stabilizing effects. This technical guide provides a comprehensive overview of the in vitro evidence supporting this compound's neuroprotective potential. It details the experimental protocols used to elicit these findings, presents quantitative data in structured tables for comparative analysis, and visualizes the key molecular pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a detailed resource for researchers exploring this compound as a therapeutic candidate for neurodegenerative diseases and acute neuronal injury.
Introduction
Neurodegenerative disorders such as Parkinson's disease and acute neuronal injuries like cerebral ischemia are characterized by progressive neuronal loss driven by complex pathological processes, including oxidative stress, mitochondrial dysfunction, neuroinflammation, and apoptosis.[1][2] this compound's established clinical use for epilepsy, combined with emerging preclinical evidence, points to its potential as a disease-modifying agent.[3] In cellular models, this compound has been shown to counteract the neurotoxic effects of various insults, including 1-methyl-4-phenylpyridinium (MPP+), rotenone, 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), and lipopolysaccharide (LPS).[4][5][6][7][8] This guide synthesizes the current understanding of this compound's neuroprotective actions at the cellular level, providing the necessary technical detail for replication and further investigation.
Core Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects through several interconnected mechanisms. In vitro studies have elucidated its role in mitigating key drivers of neuronal cell death.
-
Anti-apoptotic Activity: this compound consistently demonstrates the ability to inhibit the apoptotic cascade. It has been shown to reduce the activity and cleavage of key executioner caspases, such as caspase-3, as well as initiator caspases like caspase-8.[4][6][7] This anti-apoptotic effect is a crucial downstream consequence of its other protective actions.
-
Reduction of Oxidative Stress: A primary mechanism of this compound is its potent antioxidant effect. It mitigates the production of reactive oxygen species (ROS), reduces lipid peroxidation, and bolsters the cell's endogenous antioxidant systems by increasing levels of reduced glutathione (GSH) and upregulating manganese superoxide dismutase (MnSOD).[4][5][9][10]
-
Preservation of Mitochondrial Function: this compound directly counters mitochondrial impairment, a central feature in many neurodegenerative models. It preserves the mitochondrial membrane potential (Δψm) and restores the mitochondrial oxygen consumption rate (OCR) in cells challenged with mitochondrial toxins like rotenone or inflammatory stimuli.[5][8][11]
-
Anti-inflammatory Effects in Glia: Beyond direct neuronal protection, this compound modulates neuroinflammation by acting on microglial cells. It can inhibit the activation of microglia, thereby reducing the release of pro-inflammatory cytokines like TNF-α and decreasing ROS production from sources such as NADPH oxidase (gp91phox).[8][12]
-
Modulation of Endoplasmic Reticulum (ER) Stress: this compound has been found to alleviate ER stress-induced cell death by upregulating the ubiquitin ligase HRD1, which helps manage the unfolded protein response.[6]
Quantitative Data on Neuroprotective Efficacy
The following tables summarize the quantitative outcomes from key cellular studies, providing a comparative look at this compound's efficacy across different models and assays.
| Table 1: Effect of this compound on Cell Viability and Apoptosis | ||||
| Cellular Model | Neurotoxin/Insult | This compound Concentration | Key Finding | Quantitative Result |
| HT22 Mouse Hippocampal Cells | Hydrogen Peroxide (H₂O₂) | Not Specified | Alleviated H₂O₂-induced apoptosis | Apoptosis Rate:- Control: 6.13%- H₂O₂: 39.33%- H₂O₂ + ZNS: 21.67%[7][13] |
| SH-SY5Y Human Neuroblastoma Cells | Rotenone (500 nM) | 10-100 µM | Dose-dependently suppressed cell damage and apoptosis | Confirmed via Annexin V/PI staining; specific percentages not detailed in abstract.[5] |
| SH-SY5Y Human Neuroblastoma Cells | Tunicamycin or 6-OHDA | Low µM concentrations | Prevented cell death and caspase-3 cleavage | Upregulation of HRD1 protein was observed.[6] |
| PC12 Rat Pheochromocytoma Cells | MPP+ (100 µM) | 100 µM | Attenuated toxicity and reduced caspase-3 activity | Caspase-3 activity was lower in the ZNS group than in the MPP+ group.[4] |
| Table 2: Effect of this compound on Oxidative Stress and Mitochondrial Function | ||||
| Cellular Model | Neurotoxin/Insult | This compound Concentration | Key Finding | Quantitative Result |
| PC12 Rat Pheochromocytoma Cells | MPP+ (100 µM) | 100 µM | Decreased lipid peroxidation and increased antioxidant levels | Lowered lipid peroxidation; increased reduced glutathione (GSH) and glutathione peroxidase.[4] |
| SH-SY5Y Human Neuroblastoma Cells | Rotenone (500 nM) | 10-100 µM | Decreased intracellular ROS and restored mitochondrial membrane potential | Dose-dependent effect observed.[5] |
| BV2 Mouse Microglia Cells | Lipopolysaccharide (LPS) | Not Specified | Prevented LPS-induced decrease in mitochondrial oxygen consumption | Significantly prevented the depressive effects of LPS on Oxygen Consumption Rate (OCR).[8][11] |
| SH-SY5Y Human Neuroblastoma Cells | Not Specified (Basal effect) | Not Specified | Upregulated levels of manganese superoxide dismutase (MnSOD) | Increased cell viability via MnSOD upregulation.[9][10] |
| Rat Corticostriatal Slices | Rotenone | 0.3, 1, 3, 10 µM | Protected against rotenone-induced loss of field potential amplitude | Significant reduction in toxicity observed at low concentrations.[14] |
Detailed Experimental Protocols
This section provides methodological details for key experiments cited in this guide, enabling a deeper understanding of the experimental context.
Rotenone-Induced Neurotoxicity in SH-SY5Y Cells
-
Objective: To assess this compound's ability to protect against mitochondrial complex I inhibition and subsequent oxidative stress and apoptosis.[5]
-
Cell Line: Human neuroblastoma SH-SY5Y cells, differentiated towards a neuronal phenotype.
-
Protocol:
-
Cells are cultured in appropriate media and seeded onto plates.
-
Pre-treatment: Cells are incubated with this compound at varying concentrations (e.g., 10 µM, 50 µM, 100 µM) for a specified period before toxin exposure.
-
Toxin Exposure: Culture medium is replaced with medium containing 500 nM rotenone, with or without this compound, and incubated for 24 hours.[5]
-
Endpoint Assays:
-
Cell Viability: Assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Apoptosis/Necrosis: Measured by flow cytometry after double staining with Annexin V-FITC and Propidium Iodide (PI).[5]
-
Intracellular ROS: Quantified using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Mitochondrial Membrane Potential (Δψm): Measured using a potentiometric dye such as JC-1 or TMRM.[5]
-
Caspase-3 Activity: Determined using a colorimetric or fluorometric activity assay that measures the cleavage of a specific substrate.[5]
-
-
MPP+-Induced Oxidative Toxicity in PC12 Cells
-
Objective: To model Parkinson's disease-like neurodegeneration and evaluate this compound's effect on oxidative stress and calcium signaling.[4]
-
Cell Line: Rat pheochromocytoma PC12 cells.
-
Protocol:
-
PC12 cells are divided into four groups: Control, ZNS only, MPP+ only, and ZNS + MPP+.
-
Treatment: The ZNS group is incubated with 100 µM this compound for 5 hours. The MPP+ group is incubated with 100 µM MPP+ for 10 hours. The combination group is treated with ZNS for 5 hours followed by co-incubation with MPP+ for 10 hours.[4]
-
Endpoint Assays:
-
Cell Viability: Determined by MTT assay to establish optimal dose and duration.[4]
-
Lipid Peroxidation: Measured via assays that detect malondialdehyde (MDA) or other lipid hydroperoxides.
-
Cytosolic Free Ca²⁺: Quantified using calcium-sensitive fluorescent indicators like Fura-2 AM.[4]
-
Antioxidant Status: Levels of reduced glutathione (GSH) and the activity of glutathione peroxidase are measured.[4]
-
Caspase-3 Activity: Assessed with a specific activity assay kit.[4]
-
-
ER Stress-Induced Apoptosis in SH-SY5Y Cells
-
Objective: To determine if this compound can protect against cell death triggered by endoplasmic reticulum stress.[6]
-
Cell Line: Human dopaminergic neuroblastoma SH-SY5Y cells.
-
Protocol:
-
Cells are cultured and treated with an ER stress-inducing agent, such as tunicamycin or 6-hydroxydopamine (6-OHDA).
-
Co-treatment: Cells are simultaneously treated with low micromolar concentrations of this compound.
-
Endpoint Assays:
-
Cell Death: Quantified using methods like trypan blue exclusion or a viability assay.[6]
-
Caspase-3 Cleavage: Assessed by Western blot analysis using an antibody specific to the cleaved (active) form of caspase-3.[6]
-
Protein Expression: Levels of ER stress-related proteins, specifically the ubiquitin ligase HRD1 and its stabilizer SEL1L, are measured by Western blot.[6]
-
-
LPS-Induced Microglial Inflammation Model
-
Objective: To investigate this compound's anti-inflammatory effects and its impact on microglial mitochondrial function.[8][11]
-
Cell Line: Murine microglial cell line BV2.
-
Protocol:
-
BV2 cells are seeded and challenged with lipopolysaccharide (LPS) at 1 µg/mL to induce an inflammatory response.
-
This compound is added to the culture medium, typically as a pre-treatment or co-treatment.
-
Endpoint Assays:
-
Mitochondrial Respiration: The Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) are measured using an extracellular flux analyzer (e.g., Seahorse XF Analyzer).[8][11]
-
Mitochondrial ROS (mitROS): Measured specifically using a mitochondria-targeted fluorescent probe (e.g., MitoSOX) and flow cytometry.[8]
-
Inflammatory Markers: Expression or release of TNF-α and expression of Nav1.6 channels are measured by qPCR, ELISA, or Western blot.[12]
-
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental designs discussed in this guide.
Caption: this compound's mitigation of the oxidative stress pathway.
Caption: this compound's direct inhibition of apoptotic signaling cascades.
Caption: this compound's mechanism for reducing microglial-mediated neuroinflammation.
Caption: A generalized experimental workflow for testing this compound's neuroprotection.
Conclusion and Future Directions
The evidence from a diverse range of cellular models strongly supports the neuroprotective potential of this compound. Its ability to simultaneously target multiple key pathological pathways—including oxidative stress, apoptosis, mitochondrial dysfunction, and neuroinflammation—makes it a compelling candidate for further investigation in the context of neurodegenerative diseases.[1][15] The data and protocols summarized herein provide a robust foundation for future research.
Future in vitro studies should aim to further dissect the upstream signaling events initiated by this compound, explore its effects in more complex co-culture systems (e.g., neuron-astrocyte-microglia), and utilize high-throughput screening to identify synergistic combinations with other neuroprotective agents. A deeper understanding of its molecular targets beyond ion channels will be critical in fully realizing the therapeutic potential of this compound for a range of devastating neurological conditions.
References
- 1. A mechanistic approach to explore the neuroprotective potential of this compound in seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of this compound on cerebral ischemia injury via inhibition of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: aspects in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates MPP+-induced oxidative toxicity through modulation of Ca2+ signaling and caspase-3 activity in neuronal PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effects of this compound against rotenone-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HRD1 levels increased by this compound prevented cell death and caspase-3 activation caused by endoplasmic reticulum stress in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. This compound Ameliorates Microglial Mitochondriopathy in Parkinson’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound reduces cell death in SH-SY5Y cells via an anti-apoptotic effect and by upregulating MnSOD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The anti-parkinsonian drug this compound reduces neuroinflammation: Role of microglial Nav 1.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of this compound on cerebral ischemia injury via inhibition of neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiological actions of this compound on striatal neurons: Selective neuroprotection against complex I mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholars.northwestern.edu [scholars.northwestern.edu]
Off-Label Applications of Zonisamide in Neurology: A Technical Guide
Abstract: Zonisamide, a benzisoxazole derivative anticonvulsant, is established as an adjunctive therapy for partial seizures. Its multifaceted mechanism of action, which includes blockade of voltage-gated sodium and T-type calcium channels, modulation of GABAergic and glutamatergic systems, weak carbonic anhydrase inhibition, and monoamine oxidase-B (MAO-B) inhibition, suggests a broader therapeutic potential in neurology.[1][2][3] This technical guide provides an in-depth review of the evidence for off-label applications of this compound in various neurological disorders, including Parkinson's disease, binge-eating disorder, essential tremor, migraine prophylaxis, and neuropathic pain. It is intended for researchers, scientists, and drug development professionals, offering a consolidation of quantitative data from key clinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
This compound in Parkinson's Disease
This compound has been investigated as an adjunctive therapy to levodopa in Parkinson's disease (PD), primarily to address motor fluctuations.[4][5] In Japan, it is approved for this indication.[6] The therapeutic doses for PD are notably lower (25-50 mg/day) than those used for epilepsy.[4][7]
Mechanism of Action in Parkinson's Disease
The anti-parkinsonian effects of this compound are thought to be multifactorial. The drug facilitates dopaminergic transmission and may modulate the metabolism of levodopa to dopamine in the striatum.[4][6] Furthermore, its inhibition of MAO-B, an enzyme that degrades dopamine, is another key proposed mechanism.[4][6] This combination of effects is believed to help alleviate motor symptoms.
Quantitative Data Summary
| Study / Endpoint | This compound Dose | N (ZNS/Placebo) | Outcome Measure | Result | p-value | Reference |
| Murata et al. (2016) | 25 mg/day | 114 / 111 | Change in UPDRS Part III Score | -5.09 (vs. -2.9 for placebo) | 0.029 | [7] |
| 50 mg/day | 118 / 111 | Change in UPDRS Part III Score | -6.1 (vs. -2.9 for placebo) | 0.049 | [7] | |
| Post-hoc Analysis (2021) | 50 mg/day | Combined data | Reduction in Daily "OFF" Time | ~1 hour reduction | Significant | [8] |
| El-Jaafary et al. (2024) | 25 mg/day | 69 (crossover) | Change in MDS-UPDRS III "On" | Significant improvement vs. placebo | 0.009 | [9] |
Experimental Protocol: Murata et al. (2016)
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.[7]
-
Patient Population: Patients with Parkinson's disease experiencing wearing-off phenomena with levodopa treatment.
-
Inclusion Criteria: Diagnosis of PD, receiving stable levodopa therapy, experiencing motor fluctuations.
-
Exclusion Criteria: Severe dyskinesia, significant cognitive impairment.
-
Intervention: Patients were randomized to receive this compound 25 mg/day, 50 mg/day, or placebo, administered orally once daily as an adjunct to their existing anti-parkinsonian medications.[7]
-
Primary Outcome Measure: The primary endpoint was the change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III (motor score) at the final assessment (Week 12 or 14).[7]
-
Secondary Outcome Measures: Changes in daily "OFF" time, UPDRS Part II ("OFF" state) scores, and safety assessments.[7]
This compound in Binge-Eating Disorder
This compound has been explored as a treatment for Binge-Eating Disorder (BED), often associated with obesity, due to its observed side effect of weight loss in epilepsy trials.[10][11]
Quantitative Data Summary
| Study / Endpoint | This compound Dose | N (ZNS/Placebo) | Outcome Measure | Result | p-value | Reference |
| McElroy et al. (2006) | 100-600 mg/day (flexible) | 30 / 30 | Rate of reduction in binge episodes/week | Significantly greater than placebo | 0.021 | [12] |
| Mean: 436 mg/day | 30 / 30 | Rate of reduction in body weight | Significantly greater than placebo | < 0.001 | [12] | |
| McElroy et al. (Open-Label, 2004) | 100-600 mg/day (flexible) | 15 | Change in binge episodes/week | Significant decrease | < 0.001 | [10][13] |
| Mean: 513 mg/day | 15 | Change in Body Mass Index (BMI) | Significant decrease | < 0.001 | [10][13] |
Experimental Protocol: McElroy et al. (2006)
-
Study Design: A 16-week, single-center, randomized, double-blind, placebo-controlled trial.[12]
-
Patient Population: Outpatients diagnosed with BED according to DSM-IV-TR criteria.
-
Inclusion Criteria: Diagnosis of BED, aged 18-65 years, BMI between 25 and 45 kg/m ².
-
Exclusion Criteria: History of psychosis, bipolar disorder, substance abuse, or contraindications to this compound.
-
Intervention: Patients were randomized to receive either this compound or placebo. This compound was initiated at 100 mg/day and titrated in 100 mg increments weekly, as tolerated, to a maximum dose of 600 mg/day.[12]
-
Primary Outcome Measure: The weekly frequency of binge-eating episodes. Efficacy was analyzed as a treatment-by-time interaction in a longitudinal analysis of the intent-to-treat sample.[12]
-
Secondary Outcome Measures: Body weight, BMI, Clinical Global Impressions-Severity (CGI-S) scale scores, and scores on the Yale-Brown Obsessive Compulsive Scale Modified for Binge Eating (YBOCS-BE).[12]
References
- 1. A Review of the Use of this compound in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound for the Treatment of Parkinson Disease: A Current Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. This compound - The Movement Disorders Prescriber's Guide to Parkinson's Disease [cambridge.org]
- 7. Frontiers | this compound for the Treatment of Parkinson Disease: A Current Update [frontiersin.org]
- 8. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 9. Role of this compound in advanced Parkinson's disease: a randomized placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Shows Promise in Reducing Migraine Frequency in Young Patients [themunicheye.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound in the treatment of binge eating disorder with obesity: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Zonisamide's Interaction with Voltage-Gated Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zonisamide is a broad-spectrum antiseizure medication with a complex mechanism of action that extends beyond a single molecular target. A primary and well-established component of its therapeutic efficacy is its interaction with voltage-gated sodium channels (VGSCs). This technical guide provides an in-depth analysis of this interaction, consolidating quantitative data, detailing experimental methodologies, and visualizing the underlying molecular and experimental processes. This compound's ability to modulate VGSC function, particularly its state-dependent inhibition, is critical to its role in suppressing neuronal hyperexcitability characteristic of epileptic seizures.[1][2][3]
Core Mechanism of Action at the Voltage-Gated Sodium Channel
This compound exerts its effects on VGSCs primarily by blocking the sustained high-frequency repetitive firing of neurons.[4] This is achieved through a state-dependent interaction with the channel, showing a preference for the inactivated states over the resting state. This property allows this compound to selectively target neurons that are firing pathologically at high frequencies, while having a lesser effect on neurons firing at normal physiological rates. The interaction leads to a stabilization of the inactivated state of the sodium channel, thereby reducing the number of channels available to open and propagate action potentials.
The key molecular interactions involve:
-
Enhancement of Fast Inactivation: this compound has been shown to interact with the fast-inactivated state of the sodium channel. This action contributes to the reduction of repetitive firing.
-
Enhancement of Slow Inactivation: this compound demonstrates a more potent effect on the slow-inactivated state of the sodium channel.[5] This is a key aspect of its mechanism, as slow inactivation plays a crucial role in regulating neuronal excitability over longer time scales. By promoting slow inactivation, this compound can effectively suppress seizure activity.[5][6]
Quantitative Analysis of this compound's Interaction with VGSCs
The following tables summarize the available quantitative data on the interaction of this compound with voltage-gated sodium channels. It is important to note that much of the detailed quantitative data comes from studies on non-mammalian preparations, and there is a need for more comprehensive studies on specific human VGSC isoforms.
Table 1: Dissociation Constants (Kd) for this compound Binding to Inactivated States of Sodium Channels
| Channel Type/Preparation | Inactivated State | Dissociation Constant (Kd) | Reference |
| Myxicola giant axons | Fast Inactivation | 12 µM | [5] |
| Myxicola giant axons | Slow Inactivation | 1 µM | [5] |
Table 2: EC50 Values for this compound's Effect on Neuronal Firing
| Preparation | Effect | EC50 | Reference |
| Rat striatal spiny neurons | Depression of current-evoked repetitive firing | 16.38 µM | [7] |
| Rat striatal spiny neurons | Reduction of glutamatergic EPSP amplitude | 32.5 µM | [7] |
Table 3: Effects of this compound on T-Type Calcium Channels (Secondary Mechanism)
| Preparation | Parameter | Effect | Concentration | Reference |
| Cultured rat cerebral cortex neurons | T-type Ca2+ current reduction | 59.5 ± 7.2% | 500 µM | [8] |
| Human neuroblastoma cells | T-type Ca2+ current reduction | 38.3 ± 5.8% | 50 µM | [9] |
| Human neuroblastoma cells | Inactivation curve shift | ~20 mV negative shift | Not specified | [9] |
| Human CaV3.2 channels (HEK-293 cells) | Ca2+ influx reduction | 15.4–30.8% | 50–200 µM | [10] |
Note: While this guide focuses on sodium channels, this compound's effect on T-type calcium channels is a significant secondary mechanism of its anti-seizure activity.
Experimental Protocols
The primary technique for investigating the interaction of this compound with voltage-gated sodium channels is whole-cell patch-clamp electrophysiology . This method allows for the precise control of the membrane potential and the recording of ionic currents through the channels.
Cell Preparation
-
Cell Lines: Stably transfected cell lines, such as Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells, expressing specific human VGSC isoforms (e.g., NaV1.1, NaV1.2, NaV1.6) are commonly used.[10]
-
Primary Neurons: Acutely dissociated or cultured neurons from various brain regions (e.g., hippocampus, cortex) of rodents can also be used to study this compound's effects in a more native environment.[8]
-
Cell Culture and Transfection: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media. For transient transfections, standard methods like lipofection are employed.
Electrophysiological Recordings: Whole-Cell Voltage-Clamp
-
Objective: To measure the effect of this compound on the biophysical properties of voltage-gated sodium channels, including activation, inactivation, and recovery from inactivation.
-
Apparatus: A patch-clamp amplifier, a microscope, micromanipulators, a perfusion system, and data acquisition software are required.
-
Solutions:
-
External (Extracellular) Solution (in mM): Typically contains NaCl (e.g., 140), KCl (e.g., 4), CaCl2 (e.g., 2), MgCl2 (e.g., 1), HEPES (e.g., 10), and glucose (e.g., 5), with pH adjusted to 7.4.
-
Internal (Pipette) Solution (in mM): Typically contains a cesium-based salt (e.g., CsF or CsCl, ~140) to block potassium channels, NaCl (e.g., 10), EGTA (e.g., 10) to chelate calcium, and HEPES (e.g., 10), with pH adjusted to 7.2.
-
-
Procedure:
-
A glass micropipette with a tip diameter of ~1-2 µm is filled with the internal solution and brought into contact with the cell membrane.
-
A high-resistance "giga-seal" ( >1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch is then ruptured by applying a brief pulse of suction, establishing the whole-cell configuration.
-
The membrane potential is clamped at a holding potential (e.g., -100 mV) where most sodium channels are in the resting state.
-
A series of voltage protocols are applied to elicit sodium currents and study different channel states.
-
This compound is applied to the external solution via the perfusion system at various concentrations.
-
The effects of this compound on the sodium currents are recorded and analyzed.
-
Voltage Protocols for Assessing State-Dependent Block
-
Tonic Block (Resting State):
-
From a hyperpolarized holding potential (e.g., -120 mV), a short depolarizing pulse (e.g., to -10 mV for 20 ms) is applied at a low frequency (e.g., 0.1 Hz) to measure the peak sodium current in the absence and presence of this compound.
-
-
Use-Dependent Block (Inactivated State):
-
A train of depolarizing pulses (e.g., to -10 mV for 20 ms) is applied at a higher frequency (e.g., 10 Hz) to induce accumulation of channels in the inactivated state. The reduction in peak current during the pulse train in the presence of this compound indicates use-dependent block.
-
-
Voltage-Dependence of Inactivation:
-
A series of conditioning pre-pulses of varying voltages (e.g., from -120 mV to -20 mV for 500 ms) are applied, followed by a test pulse (e.g., to -10 mV) to determine the fraction of available channels. The shift in the resulting inactivation curve in the presence of this compound reveals its effect on the voltage-dependence of inactivation.
-
-
Recovery from Inactivation:
-
A two-pulse protocol is used. A conditioning pulse depolarizes the membrane to inactivate the channels, followed by a variable recovery interval at a hyperpolarized potential before a test pulse is applied. The time course of recovery of the sodium current is measured in the absence and presence of this compound.
-
Visualizations
Signaling Pathways and Logical Relationships
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Blockade of sustained repetitive action potentials in cultured spinal cord neurons by this compound (AD 810, CI 912), a novel anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound enhances slow sodium inactivation in Myxicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological actions of this compound on striatal neurons: Selective neuroprotection against complex I mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound blocks T-type calcium channel in cultured neurons of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of T-type calcium channel blockade by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound block of cloned human T-type voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Zonisamide's Complex Interplay with Dopaminergic and Serotonergic Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zonisamide, a benzisoxazole derivative with a multifaceted mechanism of action, has demonstrated significant effects on both dopaminergic and serotonergic pathways. This technical guide provides an in-depth analysis of these interactions, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying neurobiological processes. The primary actions of this compound within these systems include the modulation of neurotransmitter synthesis and turnover, and the inhibition of key metabolic enzymes, notably monoamine oxidase B (MAO-B). This document aims to serve as a comprehensive resource for researchers and professionals engaged in the study and development of neurotherapeutics.
Introduction
Initially developed as an antiepileptic agent, this compound's clinical utility has expanded to include adjunctive therapy for Parkinson's disease, reflecting its significant impact on central nervous system monoamine pathways.[1] Its therapeutic effects are attributed to a combination of mechanisms, including the blockade of voltage-sensitive sodium channels and T-type calcium channels.[1][2] However, its influence on dopamine and serotonin neurotransmission is a critical aspect of its pharmacological profile, contributing to both its therapeutic efficacy and potential side effects.[1] This guide focuses specifically on elucidating the intricate effects of this compound on the dopaminergic and serotonergic systems.
Effects on the Dopaminergic Pathway
This compound exerts a notable, dose-dependent influence on the dopaminergic system. At therapeutic concentrations, it has been shown to enhance dopaminergic neurotransmission, while higher, supratherapeutic doses may lead to an inhibition of dopamine turnover.[3][4]
Modulation of Dopamine Synthesis and Turnover
Preclinical studies have demonstrated that therapeutic doses of this compound increase the synthesis of dopamine. This is achieved, in part, by enhancing the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[4] In vivo microdialysis studies in rats have shown that acute administration of therapeutic doses (20 and 50 mg/kg) of this compound increases both intracellular and extracellular levels of dopamine and its precursor, DOPA, in the striatum and hippocampus.[4] Chronic administration of these doses also leads to increased intracellular levels of dopamine and its metabolites.[4]
Conversely, supratherapeutic doses (100 mg/kg) have been found to decrease intracellular levels of dopamine and its metabolites and inhibit DOPA accumulation, indicating an inhibition of dopamine turnover at these higher concentrations.[4]
Inhibition of Monoamine Oxidase B (MAO-B)
A key mechanism underlying this compound's effect on the dopaminergic system is its activity as a reversible inhibitor of monoamine oxidase B (MAO-B).[3] MAO-B is a crucial enzyme responsible for the degradation of dopamine. By inhibiting MAO-B, this compound increases the synaptic availability of dopamine.
Quantitative Data: Dopaminergic Pathway
The following table summarizes the key quantitative findings related to this compound's interaction with the dopaminergic system.
| Parameter | Value | Species/System | Reference |
| MAO-B Inhibition (IC50) | 24.8 ± 4.3 μM | Mouse brain homogenates | [3] |
| MAO-B Inhibition (Ki) | 3.1 ± 0.3 μM | Human (recombinant) | [5] |
| MAO-B Inhibition (Ki) | 2.9 ± 0.5 μM | Rat (recombinant) | [5] |
| MAO-A Inhibition | No significant inhibition | Human and Rat (recombinant) | [5] |
Effects on the Serotonergic Pathway
This compound also exhibits a biphasic, dose-dependent effect on the serotonergic system.[6]
Modulation of Serotonin Synthesis and Turnover
Studies in rats have shown that effective anticonvulsant concentrations of this compound increase both the total and extracellular levels of serotonin (5-HT) and its precursor, 5-hydroxytryptophan (5-HTP), in the hippocampus.[6] This suggests an enhancement of serotonin synthesis and turnover at therapeutic doses. However, similar to its effects on the dopaminergic system, supra-effective concentrations of this compound can lead to a reduction or no change in the levels of these substances.[6] In vitro studies have indicated that this compound does not significantly affect serotonin reuptake.[6]
Quantitative Data: Serotonergic Pathway
Currently, specific binding affinities (Ki values) of this compound for various serotonin receptor subtypes are not extensively reported in publicly available literature. The primary evidence for its interaction with the serotonergic system comes from studies measuring changes in serotonin levels and its metabolites.
| Parameter | Observation | Species/System | Reference |
| Extracellular Serotonin (5-HT) Levels | Increased at therapeutic doses | Rat Hippocampus | [6] |
| Extracellular 5-HIAA Levels | Increased at therapeutic doses | Rat Hippocampus | [6] |
| Total 5-HT, 5-HIAA, and 5-HTP Levels | Increased at therapeutic doses (acute and chronic administration) | Rat Striatum and Hippocampus | [6] |
| Serotonin Reuptake | No effect (30-1000 μM) | Rat Hippocampus (in vitro) | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures discussed, the following diagrams are provided in DOT language script.
Caption: this compound's influence on the dopaminergic synapse.
Caption: this compound's effects on the serotonergic synapse.
Caption: Workflow for in vivo microdialysis studies.
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Level Assessment
This protocol provides a generalized methodology for assessing the effects of this compound on extracellular dopamine and serotonin levels in the rodent brain.
-
Animals: Male Wistar rats or C57BL/6 mice are commonly used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Surgical Implantation of Microdialysis Probes:
-
Animals are anesthetized (e.g., with sodium pentobarbital).
-
The animal is placed in a stereotaxic frame.
-
A guide cannula for the microdialysis probe is implanted, targeting the brain region of interest (e.g., striatum or hippocampus), and secured with dental cement.
-
Animals are allowed a recovery period of at least 24 hours post-surgery.
-
-
Microdialysis Procedure:
-
A microdialysis probe (e.g., with a 2-4 mm membrane) is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 μL/min).
-
After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.
-
This compound, dissolved in a suitable vehicle, is administered (e.g., intraperitoneally).
-
Dialysate collection continues for a specified period post-administration.
-
-
Sample Analysis:
-
Collected dialysate samples are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD).
-
Dopamine, serotonin, and their respective metabolites (DOPAC, HVA, 5-HIAA) are separated on a reverse-phase column and quantified based on their electrochemical properties.
-
Results are typically expressed as a percentage of the baseline concentration.
-
Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of this compound on MAO-B.
-
Enzyme Source: Homogenates of mouse or rat brain tissue, or recombinant human MAO-B expressed in a suitable system (e.g., Pichia pastoris).
-
Substrate: A specific substrate for MAO-B, such as benzylamine or tyramine, is used.
-
Assay Procedure:
-
The enzyme preparation is pre-incubated with various concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of the MAO-B substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated (e.g., by the addition of acid).
-
-
Detection and Quantification:
-
Spectrophotometric Method: The formation of the product (e.g., benzaldehyde from benzylamine) can be measured by monitoring the change in absorbance at a specific wavelength.
-
Fluorometric Method: The production of hydrogen peroxide (H2O2), a byproduct of the MAO reaction, can be measured using a fluorescent probe (e.g., Amplex Red).
-
-
Data Analysis: The concentration of this compound that produces 50% inhibition of the enzyme activity (IC50) is calculated. For determination of the inhibition constant (Ki), experiments are performed with varying concentrations of both the substrate and this compound, and the data are analyzed using methods such as Lineweaver-Burk plots.
Conclusion
This compound's interaction with dopaminergic and serotonergic pathways is complex and dose-dependent. Its primary mechanisms of action within these systems involve the enhancement of dopamine synthesis and the reversible inhibition of MAO-B, leading to increased dopamine availability. It also facilitates serotonergic neurotransmission at therapeutic doses. A comprehensive understanding of these interactions is crucial for optimizing its therapeutic use and for the development of novel neurotherapeutics targeting these critical neurotransmitter systems. Further research is warranted to fully elucidate the receptor-specific binding profile of this compound and to explore the clinical implications of its biphasic effects on monoaminergic neurotransmission.
References
- 1. This compound – a review of experience and use in partial seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The Antiepileptic Drug this compound Inhibits MAO-B and Attenuates MPTP Toxicity in Mice: Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biphasic effects of this compound on serotonergic system in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile and Metabolic Fate of Zonisamide in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zonisamide, a benzisoxazole derivative with a unique sulfonamide structure, is an established anti-epileptic drug (AED) utilized in the management of various seizure types.[1] Its broad spectrum of activity is attributed to a multi-faceted mechanism of action, including the blockade of voltage-gated sodium channels and T-type calcium channels.[2][3] A thorough understanding of its pharmacokinetic (PK) and metabolic profile in preclinical animal models is paramount for the interpretation of toxicological studies, the prediction of human pharmacokinetics, and the overall success of the drug development process. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key laboratory animal species, supported by detailed experimental methodologies and comparative data analysis.
I. Pharmacokinetics of this compound in Animal Models
The pharmacokinetic properties of this compound have been investigated in several animal species, including rats, mice, dogs, and monkeys. These studies reveal species-specific differences in drug disposition, which are critical for the extrapolation of preclinical data to human clinical scenarios.
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in various animal models following oral (PO) and intravenous (IV) administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Dose & Route | Reference |
| Tmax (h) | 2 - 4 | 10, 20, 40 mg/kg PO | [4] |
| t1/2 (h) | ~9 | 10, 20, 40 mg/kg PO | [4] |
| t1/2 (h) | 9.2 ± 0.7 | 20 mg/kg IV | [4] |
| Vd (L/kg) | 1.10 ± 0.03 | 20 mg/kg IV | [4] |
| AUC (µg·h/mL) | 245.6 ± 16.9 | 20 mg/kg IV | [4] |
| Plasma Protein Binding (%) | 47.9 | In vitro | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Value | Dose & Route | Reference |
| Tmax (h) | 2.75 | 10 mg/kg PO | [5] |
| t1/2 (h) | 16.4 (plasma) | 6.85 mg/kg IV | [6] |
| t1/2 (h) | 20-40 | Not specified | [7] |
| Vd (L/kg) | Not specified | - | - |
| CL (mL/hr/kg) | 57.55 (plasma) | 6.85 mg/kg IV | [6] |
| Bioavailability (%) | ~68 | 10 mg/kg PO | [5] |
| Cmax (µg/mL) | 11.56 ± 4.04 | 10 mg/kg PO | [8] |
| Plasma Protein Binding (%) | ~40 | In vitro | [4] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dose & Route | Reference |
| Brain:Plasma Ratio | ~2 | 20-25 mg/kg | [9] |
Note: Comprehensive pharmacokinetic data for this compound in mice is limited in the public domain.
Table 4: Pharmacokinetic Parameters of this compound in Monkeys (Common Marmoset)
| Parameter | Value | Dose & Route | Reference |
| Plasma Protein Binding (%) | ~35 | In vitro | [4] |
II. Metabolism of this compound in Animal Models
The biotransformation of this compound is a critical determinant of its efficacy and safety profile. Metabolism primarily occurs in the liver and involves a series of enzymatic reactions, leading to the formation of various metabolites that are subsequently excreted.
Metabolic Pathways
The metabolism of this compound proceeds primarily through two major pathways:
-
Reductive cleavage of the isoxazole ring: This is a key metabolic step, leading to the formation of 2–sulfamoylacetylphenol (SMAP). This reaction is mediated by cytochrome P450 enzymes, particularly CYP3A4.[10]
-
Acetylation: The parent drug can undergo N-acetylation to form N-acetyl this compound.[10]
Subsequent conjugation reactions, such as glucuronidation and sulfation, further modify the primary metabolites, facilitating their elimination.[11]
Species-Specific Metabolism
-
Rats: In rats, a significant portion of the administered dose is excreted in the urine as unchanged drug and a variety of metabolites.[11] The major metabolic pathways include reductive cleavage to SMAP and subsequent glucuronidation, as well as N-acetylation and direct glucuronidation of the parent compound.[11]
-
Dogs: A notable species difference in dogs is their deficiency in acetylation capacity.[7] This suggests that the N-acetylation pathway is likely absent or significantly reduced in this species, potentially altering the metabolite profile and the overall clearance of the drug. This compound is metabolized by hepatic cytochrome P450 enzymes in dogs.[12]
-
Mice: While detailed metabolic profiling is not extensively reported, studies indicate that this compound inhibits monoamine oxidase B (MAO-B) in mice.[9]
-
Monkeys: Limited information is available on the specific metabolic pathways of this compound in monkeys.
Mandatory Visualization: Metabolic Pathway of this compound
Caption: Major metabolic pathways of this compound.
III. Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable pharmacokinetic and metabolism studies. Below are representative methodologies employed in the characterization of this compound in animal models.
Pharmacokinetic Study in Dogs (Oral and Rectal Administration)
This protocol is a composite based on methodologies described in the literature.[1][8][13]
-
Animal Model: Healthy adult Beagle or mixed-breed dogs of both sexes are used. Animals are fasted overnight prior to drug administration but have free access to water.
-
Drug Administration:
-
Blood Sampling: Blood samples (e.g., 2-3 mL) are collected from the jugular or cephalic vein into heparinized tubes at predose (0 h) and at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 h).
-
Sample Processing: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography (HPLC) method with UV detection or by a commercial immunoassay.[8][13]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, t1/2, AUC, Vd, and CL.
Mandatory Visualization: Experimental Workflow for a Canine Pharmacokinetic Study
Caption: Workflow for a typical canine pharmacokinetic study.
Metabolism Study in Rats
This protocol is based on a study investigating this compound metabolism in rats.[11]
-
Animal Model: Male Wistar rats are used.
-
Drug Administration: [14C]-labeled this compound is administered intraperitoneally (IP) to facilitate tracking of the drug and its metabolites.
-
Sample Collection: Urine and feces are collected over a 72-hour period.
-
Metabolite Profiling and Identification:
-
Urine samples are analyzed by thin-layer chromatography (TLC) and HPLC to separate the parent drug and its metabolites.
-
Radioactivity is quantified to determine the proportion of each metabolite.
-
Metabolite structures are elucidated using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
IV. Discussion and Conclusion
The preclinical pharmacokinetic and metabolism studies of this compound provide valuable insights into its disposition in various animal models. The data reveal that this compound is generally well-absorbed orally, with species-dependent differences in its elimination half-life and metabolic pathways. The deficiency in acetylation in dogs is a critical consideration for interspecies extrapolation.
The provided experimental protocols offer a framework for conducting robust preclinical studies. Adherence to such detailed methodologies ensures the generation of high-quality, reproducible data, which is essential for regulatory submissions and for making informed decisions during drug development.
Future research should aim to fill the existing data gaps, particularly concerning the comprehensive pharmacokinetic profile of this compound in mice and monkeys, and a more detailed characterization of its metabolic fate in species other than the rat. Such information will further refine our understanding of this important antiepileptic agent and facilitate the development of new and improved therapeutic strategies.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. This compound: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 7. This compound (Zonegran®) [w3.vetmed.auburn.edu]
- 8. Pharmacokinetics of Single‐Dose Rectal this compound Administration in Normal Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Antiepileptic Drug this compound Inhibits MAO-B and Attenuates MPTP Toxicity in Mice: Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Metabolism of the anticonvulsant agent this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of oral this compound treatment on serum phenobarbital concentrations in epileptic dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of single dose rectal this compound in healthy canines - UNIVERSITY OF TENNESSEE [portal.nifa.usda.gov]
Methodological & Application
Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Zonisamide in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Abstract This document details a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Zonisamide in bulk drug and pharmaceutical dosage forms. The method utilizes a reversed-phase C18 column with isocratic elution, providing a rapid and efficient analysis. The mobile phase consists of a buffered organic mixture, ensuring excellent peak symmetry and resolution. Detection is performed using a UV detector, set at a wavelength that maximizes sensitivity for this compound. The method has been validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control analysis and stability studies.
1. Introduction this compound, chemically known as 1,2-benzisoxazole-3-methane sulfonamide, is an antiepileptic drug used for the treatment of partial seizures.[1][2] Given its therapeutic importance, a reliable and validated analytical method is crucial for ensuring the quality, potency, and stability of its pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high specificity, sensitivity, and accuracy. This application note provides a comprehensive protocol for the development and validation of an isocratic reversed-phase HPLC method for this compound quantification.
2. Method Development Strategy The development of a robust HPLC method follows a logical progression of optimizing various parameters to achieve the desired separation and quantification. The workflow begins with understanding the analyte's properties and systematically refining chromatographic conditions.
Caption: Logical workflow for HPLC method development.
Experimental Protocols
2.1 Materials and Reagents
-
This compound Reference Standard (USP grade or equivalent)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ortho-phosphoric acid (AR Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Ultrapure Water (Milli-Q® or equivalent)
-
This compound Tablets/Capsules (Marketed Formulation)
2.2 Instrumentation
-
HPLC system equipped with an isocratic pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
Analytical balance, sonicator, pH meter, and volumetric glassware.
2.3 Chromatographic Conditions The following conditions were optimized for the analysis of this compound.
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., Enable ODS, 250 mm x 4.6 mm, 5 µm particle size)[1] |
| Mobile Phase | 0.1% Ortho-phosphoric acid : Methanol (30:70 v/v)[1] |
| Flow Rate | 1.0 mL/min[1][3] |
| Detection | UV at 285 nm[1] (Alternatively, 240 nm can be used[4][5]) |
| Injection Volume | 20 µL[3] |
| Column Temperature | Ambient or controlled at 30°C |
| Run Time | Approximately 10 minutes |
| Expected Retention Time | ~3.5 - 4.8 minutes[1][3] |
2.4 Preparation of Solutions
2.4.1 Mobile Phase Preparation
-
Prepare 0.1% ortho-phosphoric acid by adding 1 mL of the acid to 1000 mL of ultrapure water.
-
Mix the prepared aqueous solution with Methanol in a 30:70 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes before use.
2.4.2 Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh 100 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of a Methanol:Water (50:50 v/v) mixture and sonicate for 10 minutes to dissolve.
-
Make up the volume to 100 mL with the same diluent.[1]
2.4.3 Working Standard Solution Preparation (40 µg/mL)
-
Pipette 4 mL of the Standard Stock Solution (1000 µg/mL) into a 100 mL volumetric flask.
-
Dilute to the mark with the mobile phase.
2.4.4 Sample Preparation (from Tablets)
-
Weigh and finely powder 20 tablets to determine the average weight.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.[1]
-
Add about 70 mL of Methanol:Water (50:50 v/v), sonicate for 15 minutes to ensure complete extraction, and then dilute to the mark with the same diluent.[1]
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute this solution appropriately with the mobile phase to obtain a final theoretical concentration of 40 µg/mL.
Method Validation
The developed method was validated as per ICH guidelines for parameters including system suitability, linearity, precision, accuracy, specificity, LOD, and LOQ.
3.1 System Suitability System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis. The results must meet the acceptance criteria before sample analysis.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | ~1.1 |
| Theoretical Plates (N) | N > 2000 | > 4500 |
| %RSD of Peak Areas | ≤ 2.0% (for n=6) | ~0.5% |
3.2 Linearity The linearity was established by analyzing a series of dilutions of the standard solution. The plot of peak area versus concentration was linear over the specified range.
| Parameter | Result |
| Linearity Range | 10 - 70 µg/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
3.3 Precision Precision was determined through repeatability (intra-day) and intermediate precision (inter-day) studies by analyzing six replicate preparations of the sample solution.
| Precision Type | Result (%RSD) | Acceptance Criteria |
| Repeatability | < 1.0% | ≤ 2.0% |
| Intermediate Precision | < 1.5% | ≤ 2.0% |
3.4 Accuracy (Recovery) Accuracy was assessed by performing recovery studies at three different concentration levels (80%, 100%, and 120%) by spiking a known amount of standard drug into a pre-analyzed sample solution.
| Spike Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.5% | 98.0% - 102.0% |
| 100% | 100.2% | 98.0% - 102.0% |
| 120% | 99.8% | 98.0% - 102.0% |
3.5 Specificity (Forced Degradation) Forced degradation studies were performed by subjecting the this compound sample to acid, base, oxidative, thermal, and photolytic stress conditions. The chromatograms showed no interference from degradation products or excipients at the retention time of the this compound peak, proving the method is stability-indicating.
3.6 Limits of Detection (LOD) and Quantitation (LOQ) LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| LOD | ~0.28[1] |
| LOQ | ~0.84[1] |
Standard Experimental Workflow
The routine analysis of a this compound sample follows a standardized workflow from sample receipt to the final report generation.
Caption: Standard workflow for this compound sample analysis.
5. Conclusion The HPLC method described provides a simple, rapid, and reliable approach for the quantification of this compound in pharmaceutical dosage forms.[1] The method is linear, precise, accurate, and specific, making it an ideal tool for routine quality control testing and for conducting stability assessments of this compound products. The short run time allows for a high throughput of samples, increasing laboratory efficiency.
References
Zonisamide in In-Vitro Patch-Clamp Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Zonisamide in in-vitro patch-clamp electrophysiology studies. This compound is a sulfonamide anticonvulsant with a multi-target mechanism of action, making it a subject of interest for research into epilepsy, Parkinson's disease, and other neurological disorders.[1][2][3] These protocols are designed to guide researchers in investigating the effects of this compound on various ion channels.
Mechanism of Action
This compound's primary mechanisms of action relevant to electrophysiology involve the modulation of voltage-gated ion channels and neurotransmitter systems.[1] It is known to block voltage-gated sodium channels and T-type calcium channels, which contributes to the suppression of neuronal hypersynchronization.[1][2][3] Additionally, this compound can modulate GABAergic and glutamatergic neurotransmission.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various ion channels as determined by in-vitro patch-clamp studies.
Table 1: Effects of this compound on Voltage-Gated T-type Calcium Channels (VGCCs)
| Channel Subtype | Cell Type | This compound Concentration | Effect | Reference |
| Ca(v)3.1 | HEK-293 | 50 µM | Minor inhibitory effect | [5] |
| Ca(v)3.1 | HEK-293 | 150 µM | Minor inhibitory effect | [5] |
| Ca(v)3.2 | HEK-293 | 50-200 µM | 15.4–30.8% reduction of Ca2+ influx | [5][6] |
| Ca(v)3.3 | HEK-293 | 50 µM | 10.3 ± 1.9% reduction of Ca2+ currents | [5] |
| Ca(v)3.3 | HEK-293 | 150 µM | 16.7 ± 2.9% reduction of Ca2+ currents | [5] |
| T-type | Cultured rat cortical neurons | 500 µM | 59.5 ± 7.2% reduction of current | [7] |
| T-type | Cultured human neuroblastoma cells | 50 µM | 38.3 ± 5.8% reduction of current | [8] |
Table 2: Effects of this compound on Other Ion Channels and Neurotransmitter Systems
| Target | Cell Type | This compound Concentration | Effect | Reference |
| Voltage-Gated Sodium Channels (VGSCs) | N/A | N/A | Blocks repetitive firing | [1][2] |
| Large-conductance Ca2+-activated K+ (BKCa) channels | Differentiated hippocampal H19-7 cells | 34 µM (EC50) | Enhanced activity | |
| A-type K+ current | Differentiated hippocampal H19-7 cells | >100 µM | Reduced amplitude | |
| GABA Transporter (GAT-1) | Rat hippocampus and cortex | 40 mg/kg (in vivo) | Down-regulation | [9] |
| Glutamate Transporter (EAAC-1) | Rat hippocampus and cortex | 40 mg/kg (in vivo) | Up-regulation | [9] |
| Basal GABA release | Rat hippocampus | Therapeutic concentrations | Increased | [10] |
| K+-evoked GABA and glutamate release | Rat hippocampus | Therapeutic concentrations | Reduced | [10] |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound using whole-cell patch-clamp electrophysiology.
Protocol for T-type Calcium Channel Recordings
This protocol is adapted from studies on cloned human Ca(v)3 channels expressed in HEK-293 cells.[5][6]
Cell Preparation:
-
Culture HEK-293 cells stably or transiently expressing the T-type calcium channel subtype of interest (e.g., Ca(v)3.1, Ca(v)3.2, or Ca(v)3.3).
-
Plate cells on glass coverslips suitable for patch-clamp recording 24-48 hours before the experiment.
Solutions:
-
External Solution (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.
-
Internal Pipette Solution (in mM): 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-Na, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the membrane potential at -90 mV.
-
Apply depolarizing test pulses to elicit T-type calcium currents. For example, a 150 ms pulse to -30 mV every 10 seconds (0.1 Hz).
-
Record baseline currents in the external solution.
-
Perfuse the cells with the external solution containing this compound at the desired concentrations (e.g., 5 µM to 2 mM).
-
Record currents in the presence of this compound until a steady-state effect is observed.
-
To test for use-dependence, vary the frequency of the test pulses.
-
To assess the effect on steady-state inactivation, apply a series of prepulses to different voltages before the test pulse to -30 mV.
Protocol for Voltage-Gated Sodium Channel Recordings
This protocol provides a general framework for studying the effect of this compound on voltage-gated sodium channels.
Cell Preparation:
-
Use cells endogenously expressing or heterologously overexpressing voltage-gated sodium channels (e.g., cultured neurons, HEK-293 cells).
-
Plate cells on glass coverslips 24-48 hours prior to recording.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate sodium currents, other channel blockers (e.g., CdCl2 for Ca2+ channels, TEA for K+ channels) can be added.
-
Internal Pipette Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure channels are in a resting state.
-
Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
Record baseline currents.
-
Apply this compound at relevant concentrations.
-
Record sodium currents in the presence of the drug.
-
To investigate effects on fast inactivation, vary the holding potential.
-
To assess the impact on repetitive firing, use a current-clamp configuration and inject depolarizing current steps to elicit action potentials before and after this compound application.
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental design.
Caption: this compound's multifaceted mechanism of action.
Caption: General workflow for a patch-clamp experiment with this compound.
Caption: Voltage protocol for T-type calcium channel experiments.
References
- 1. Clinical pharmacology and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. This compound block of cloned human T-type voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound blocks T-type calcium channel in cultured neurons of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of T-type calcium channel blockade by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on molecular regulation of glutamate and GABA transporter proteins during epileptogenesis in rats with hippocampal seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on neurotransmitter exocytosis associated with ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Novel Zonisamide Drug Delivery Systems for Brain Targeting
Introduction
Zonisamide is an antiepileptic drug used in the treatment of various neurological disorders, including epilepsy and Parkinson's disease.[1][2][3] Its therapeutic efficacy is often limited by the blood-brain barrier (BBB), a highly selective barrier that restricts the passage of many therapeutic agents, particularly hydrophilic ones like this compound, into the central nervous system (CNS).[4][5] To overcome this challenge, researchers are developing novel drug delivery systems designed to enhance brain targeting, improve bioavailability, and reduce systemic side effects.[6][7][8]
A particularly promising strategy is the intranasal (IN) route of administration, which can bypass the BBB by utilizing the direct nose-to-brain pathways along the olfactory and trigeminal nerves.[1][9][10] This approach avoids first-pass metabolism and can deliver the drug directly to the CNS, potentially leading to improved therapeutic outcomes with lower doses.[4][9] This document provides an overview of various nanoformulations of this compound, summarizes their key characteristics, and offers detailed protocols for their preparation and evaluation.
Data Presentation: Comparative Summary of this compound Nanoformulations
The following tables summarize the quantitative data from various studies on novel this compound delivery systems, focusing on their physicochemical properties and pharmacokinetic performance for brain targeting.
Table 1: Physicochemical Characteristics of this compound Nanoformulations
| Delivery System | Formulation Details | Particle Size (nm) | Zeta Potential (mV) | Loading/Encapsulation Efficiency (%) | Reference |
| Nanoemulsion | Optimized formulation using suitable oils, surfactants, and co-surfactants. | - | - | - | [6] |
| Microemulsion | Peceol-based oil-in-water microemulsion with Labrasol (surfactant) and Transcutol (co-surfactant). | - | - | - | [11][12] |
| Nanodiamonds (ND) | Optimized ND-ZNS complex (F1) with a ZNS:ND ratio of 1:2, sonicated for 5 minutes. | 193.7 ± 19.3 | - | 87.1 ± 9.2 (%LE) | [4] |
Note: Specific quantitative values for Nanoemulsion and Microemulsion particle size and zeta potential were not detailed in the provided search results.
Table 2: Pharmacokinetic Parameters of this compound Formulations for Brain Targeting
| Formulation | Administration Route | Cmax (Brain) | AUC (Brain) | Brain/Blood Ratio | Drug Targeting Efficiency (%) | Direct Transport Percentage (%) | Reference |
| Free this compound | Intranasal (IN) | Lower than ND-ZNS | Lower than ND-ZNS | - | - | - | [4] |
| Free this compound | Oral (PO) | Lower than ND-ZNS | Lower than ND-ZNS | - | - | - | [4] |
| ND-ZNS Complex (F1) | Intranasal (IN) | Significantly higher than controls | Significantly higher than controls | Higher than controls | - | - | [4] |
| Free this compound Solution | Intranasal (IN) | - | - | Highest AUC brain/plasma ratio vs. IV/Oral | 149.54 | 33.13 | [1] |
| Free this compound Solution | Intravenous (IV) | - | - | Lower AUC brain/plasma ratio than IN | - | - | [1] |
| Free this compound Solution | Oral (PO) | - | - | Lower AUC brain/plasma ratio than IN | - | - | [1] |
Note: Cmax and AUC values are presented comparatively as specific figures were not consistently available across all sources.
Experimental Protocols
This section details the methodologies for the preparation and evaluation of this compound-loaded nanoformulations for brain targeting.
Protocol 1: Preparation of this compound-Loaded Nanoemulsion
This protocol is based on the general methodology for developing nanoemulsions for intranasal delivery.[6][9]
Objective: To formulate a stable oil-in-water (o/w) nanoemulsion of this compound for enhanced brain delivery via the intranasal route.
Materials:
-
This compound (API)
-
Oil phase (e.g., Peceol, Capryol 90)
-
Surfactant (e.g., Labrasol, Tween 80)
-
Co-surfactant (e.g., Transcutol P, PEG 400)
-
Deionized water
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-Ternary Phase Diagrams: a. Prepare various mixtures of the selected surfactant and co-surfactant (S/CoS ratio, e.g., 1:1, 2:1, 3:1). b. For each S/CoS ratio, mix with the oil phase at different weight ratios (e.g., from 1:9 to 9:1). c. Titrate each oil-S/CoS mixture with water dropwise under gentle agitation. d. Observe the mixture for transparency and flowability to identify the nanoemulsion region in the phase diagram.
-
Formulation of this compound Nanoemulsion: a. Select an optimal ratio of oil, S/CoS, and water from the phase diagram. b. Dissolve the accurately weighed amount of this compound in the pre-concentrate mixture of oil, surfactant, and co-surfactant. c. Add the aqueous phase drop-by-drop to the drug-loaded organic phase with continuous stirring using a magnetic stirrer until a transparent and homogenous nanoemulsion is formed.
Protocol 2: Preparation of this compound-Nanodiamond (ND) Complex
This protocol describes the formulation of a this compound complex with nanodiamonds for intranasal delivery.[4][5]
Objective: To prepare a this compound-nanodiamond complex to improve drug permeability across the BBB.
Materials:
-
This compound (API)
-
Nanodiamonds (NDs)
-
De-aggregating agent (e.g., Albumin, Gelatin, or Chitosan)
-
Distilled water
-
Probe Sonicator
Procedure:
-
Dissolve a specific amount of this compound (e.g., 20 mg) in distilled water (e.g., 10 ml).[5]
-
Disperse the nanodiamonds into the this compound solution at a predetermined ratio (e.g., 1:2 ZNS:ND).[4]
-
Add a de-aggregating agent if required to ensure a stable dispersion.
-
Sonicate the mixture using a probe sonicator for a specified duration (e.g., 5 minutes) to form the ND-ZNS complex.[4]
-
The resulting formulation is then characterized for particle size, loading efficiency, and in vitro release.
Protocol 3: Physicochemical Characterization of Nanoformulations
Objective: To evaluate the physical properties of the prepared this compound nanoformulations.
Methods:
-
Particle Size and Zeta Potential Analysis:
-
Dilute the formulation with deionized water to an appropriate concentration.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer) to determine the average particle size, polydispersity index (PDI), and zeta potential.
-
-
Drug Loading and Encapsulation Efficiency (%LE / %EE):
-
Centrifuge the nanoformulation at high speed (e.g., 15,000 rpm) to separate the encapsulated drug from the free drug.
-
Measure the concentration of the unentrapped this compound in the supernatant using a validated analytical method like HPLC-UV at a specific wavelength (e.g., 224 nm).[9]
-
Calculate %LE and %EE using the following formulas:
-
%LE = (Total Drug - Free Drug) / Total Nanoparticle Weight x 100
-
%EE = (Total Drug - Free Drug) / Total Drug x 100
-
-
Protocol 4: In Vitro Drug Release Study
Objective: To assess the release profile of this compound from the nanoformulation.
Method (using Franz Diffusion Cell): [11][12]
-
Set up a Franz diffusion cell with a semi-permeable membrane (e.g., dialysis membrane or sheep nasal mucosa) separating the donor and receptor compartments.[11]
-
Fill the receptor compartment with a suitable buffer (e.g., phosphate buffer pH 6.4) and maintain it at 37°C with constant stirring.
-
Place a known amount of the this compound nanoformulation in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from the receptor compartment and replace them with an equal volume of fresh buffer.
-
Analyze the samples for this compound concentration using HPLC or UV-spectrophotometry.
-
Plot the cumulative percentage of drug released against time to obtain the release profile. A biphasic release profile can be beneficial for both acute and chronic treatment.[4]
Protocol 5: In Vivo Pharmacokinetic and Brain Targeting Study
Objective: To evaluate the brain uptake and pharmacokinetic profile of the this compound nanoformulation in an animal model (e.g., mice or rats).[1]
Procedure:
-
Divide animals into groups (e.g., Intranasal Nanoformulation, Intranasal Free Drug, Intravenous Free Drug, Oral Free Drug).
-
Administer the respective formulations to each group. For intranasal administration, deliver a specific volume into the nostrils of anesthetized animals.[1]
-
At predefined time points, collect blood samples via cardiac puncture or tail vein.[1]
-
Immediately after blood collection, sacrifice the animals and perfuse the circulatory system with saline to remove blood from the organs.
-
Excise the brain and other organs of interest (e.g., lungs, kidneys).[1]
-
Homogenize the brain tissue and extract the drug using an appropriate solvent.
-
Analyze the this compound concentration in plasma and brain homogenates using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) and brain targeting efficiency metrics like the Drug Targeting Efficiency (DTE%) and Direct Transport Percentage (DTP%).
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key processes and relationships in the development of brain-targeted this compound delivery systems.
References
- 1. Pre-Clinical Assessment of the Nose-to-Brain Delivery of this compound After Intranasal Administration [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the Treatment of Parkinson Disease: A Current Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epilepsy.com [epilepsy.com]
- 4. This compound nanodiamonds for brain targeting: A comprehensive study utilising in silico, in vitro, in vivo, and molecular investigation for successful nose-to-brain delivery for epilepsy management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.msa.edu.eg [repository.msa.edu.eg]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. New Drug Delivery Systems Developed for Brain Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. nano-ntp.com [nano-ntp.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and Evaluation of Microemulsion Based Formulations fo...: Ingenta Connect [ingentaconnect.com]
Application of Zonisamide in Primary Cortical Neuron Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Zonisamide in primary cortical neuron cultures. This compound, a sulfonamide anticonvulsant, has demonstrated a range of effects on neuronal excitability and viability, making it a valuable tool for in vitro neurological research. Its mechanisms of action include the blockade of voltage-sensitive sodium channels and T-type calcium channels, modulation of GABAergic and glutamatergic neurotransmission, and neuroprotective effects through antioxidant and anti-apoptotic pathways.[1][2][3][4]
Primary cortical neuron cultures are a fundamental model system for studying neuronal function, development, and pathology. The application of this compound in these cultures allows for the detailed investigation of its cellular and molecular mechanisms in a controlled environment, providing insights into its therapeutic potential for epilepsy and other neurological disorders.
Data Presentation
Table 1: Effective Concentrations of this compound in Neuronal Cultures
| Effect Studied | Cell Type | Concentration Range | Outcome |
| Neuroprotection (against oxidative stress) | Primary motor neurons | 1 - 20 µM | Dose-dependent increase in viable cells.[5] |
| Neurite Outgrowth | Adult rat DRG neurons | 1 - 100 µM | Concentration-dependent promotion of neurite outgrowth.[6] |
| T-type Ca2+ Current Reduction | Cultured rat cortical neurons | Up to 500 µM | Dose-dependent reduction of T-type Ca2+ current, with a mean reduction of 59.5% at 500 µM.[7] |
| Inhibition of Cardiac Hypertrophy (in vitro) | Neonatal rat cardiomyocytes | 0.1 - 1 µM | Decrease in hypertrophy markers.[8] |
Table 2: Summary of this compound's Mechanistic Actions in Neurons
| Mechanism of Action | Description | Key Findings in In Vitro Models |
| Ion Channel Modulation | Blocks voltage-sensitive sodium channels and reduces T-type calcium currents.[2][3] | Reduces sustained high-frequency repetitive firing of action potentials.[1] No effect on L-type calcium currents.[2][7] |
| Neurotransmitter Modulation | Enhances GABAergic transmission and may alter the metabolism of dopamine, serotonin, and acetylcholine.[1][9] | Increases basal GABA release in a concentration-dependent manner.[10] Reduces K+-evoked glutamate and GABA release.[10] |
| Neuroprotection | Exerts antioxidant and anti-apoptotic effects.[11][12][13] | Protects against oxidative stress-induced cell death.[5][14] Inhibits apoptosis-related protein expression.[11] |
| Neurite Outgrowth Promotion | Enhances neurite elongation and regeneration.[5][6] | Promotes neurite outgrowth from primary motor and dorsal root ganglion neurons.[5][6] |
Experimental Protocols
Protocol 1: Preparation and Maintenance of Primary Cortical Neuron Cultures
This protocol is a generalized procedure for establishing primary cortical neuron cultures from embryonic rodents, a common practice in neuroscience research.[15][16]
Materials:
-
Timed-pregnant rodent (e.g., mouse at E14.5-E15.5 or rat at E18)
-
Poly-D-lysine or Poly-L-lysine
-
Laminin (optional)
-
Hank's Balanced Salt Solution (HBSS), ice-cold
-
Papain or Trypsin
-
Trypsin inhibitor (if using trypsin) or serum-containing medium
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell culture plates or coverslips
Procedure:
-
Coat Culture Surface: Coat culture plates or coverslips with Poly-D-lysine (0.05 mg/mL) overnight at 37°C. Wash twice with sterile water and allow to dry. For enhanced attachment and differentiation, a subsequent coating with laminin can be performed.
-
Dissection: Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols. Dissect the embryos and place them in ice-cold HBSS.
-
Cortex Isolation: Under a dissecting microscope, carefully remove the brains from the embryos. Isolate the cerebral cortices and remove the meninges.
-
Dissociation:
-
Mince the cortical tissue into small pieces.
-
Transfer the tissue to a tube containing a dissociation enzyme (e.g., papain or trypsin) and incubate at 37°C for a specified time (e.g., 20-30 minutes), with gentle agitation every 5-10 minutes.
-
Stop the enzymatic digestion by adding an inhibitor or serum-containing medium.
-
-
Trituration: Gently triturate the tissue using a fire-polished Pasteur pipette or a series of pipettes with decreasing tip diameters to obtain a single-cell suspension.
-
Cell Counting and Plating:
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons at the desired density (e.g., 1.5 x 10^5 to 2.5 x 10^5 cells/cm²) onto the pre-coated culture surface in supplemented Neurobasal medium.
-
-
Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Perform partial media changes every 2-3 days.
Protocol 2: Application of this compound to Primary Cortical Neuron Cultures
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent
-
Complete neuronal culture medium (as described in Protocol 1)
-
Primary cortical neuron cultures
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare working solutions by diluting the stock solution in pre-warmed complete neuronal culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Treatment:
-
For acute treatments, remove a portion of the existing culture medium and replace it with the medium containing the desired concentration of this compound.
-
For chronic treatments, add this compound during the regular media changes.
-
-
Vehicle Control: In parallel, treat a set of cultures with a vehicle control (medium containing the same final concentration of the solvent used to dissolve this compound).
-
Incubation: Incubate the treated and control cultures for the desired duration of the experiment (e.g., 1 hour for signaling studies, 24-72 hours for viability or neurite outgrowth assays).
-
Assay: Following incubation, proceed with the desired experimental assay (e.g., immunocytochemistry, Western blotting, viability assays, electrophysiology).
Visualizations
Caption: this compound's primary mechanisms of action on neuronal targets.
Caption: Experimental workflow for this compound application in neuronal cultures.
Caption: Neuroprotective signaling pathways influenced by this compound.
References
- 1. Clinical pharmacology and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound Enhances Neurite Elongation of Primary Motor Neurons and Facilitates Peripheral Nerve Regeneration In Vitro and in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound enhances neurite outgrowth from adult rat dorsal root ganglion neurons, but not proliferation or migration of Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound blocks T-type calcium channel in cultured neurons of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound alleviates cardiac hypertrophy in rats by increasing Hrd1 expression and inhibiting endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Effects of this compound on neurotransmitter exocytosis associated with ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of this compound on cerebral ischemia injury via inhibition of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of this compound target astrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.uky.edu [scholars.uky.edu]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 16. Culturing Primary Cortical Neurons [protocols.io]
Techniques for Measuring Zonisamide Concentration in Cerebrospinal Fluid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zonisamide is a sulfonamide anticonvulsant utilized in the management of various forms of epilepsy. Monitoring its concentration in the cerebrospinal fluid (CSF) is crucial for understanding its pharmacokinetics within the central nervous system, assessing target engagement, and optimizing therapeutic strategies. While numerous methods exist for quantifying this compound in plasma and serum, specific protocols for its measurement in CSF are less commonly detailed. This document provides comprehensive application notes and a detailed protocol for the determination of this compound concentration in CSF, primarily adapting a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Principle of the Method
The quantification of this compound in CSF is optimally achieved using LC-MS/MS. This technique offers high sensitivity and specificity, allowing for the accurate measurement of low drug concentrations expected in the CSF. The method involves the separation of this compound from other endogenous CSF components by liquid chromatography, followed by its detection and quantification using a tandem mass spectrometer. An internal standard (IS) is utilized to ensure accuracy and precision by correcting for variations during sample processing and analysis. Given that CSF is a relatively clean matrix with low protein content, sample preparation can be streamlined compared to plasma or serum analysis.
Application Notes
-
Matrix Considerations: Cerebrospinal fluid has a significantly lower protein concentration than plasma. This allows for a simplified sample preparation protocol, often requiring only protein precipitation or even direct injection after centrifugation, which minimizes sample loss and variability.
-
Expected Concentrations: The CSF-to-plasma ratio of this compound is reported to be in the range of 0.7 to 0.9. This indicates that this compound readily crosses the blood-brain barrier. The analytical method should, therefore, be sensitive enough to detect concentrations slightly lower than those typically found in plasma.
-
Internal Standard Selection: A stable isotope-labeled this compound (e.g., this compound-¹³C₆) is the ideal internal standard as it co-elutes with the analyte and compensates for matrix effects and ionization suppression. If a stable isotope-labeled standard is unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used.
-
Method Validation: The adapted method should be validated according to established guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key parameters to assess include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability.
Experimental Protocol: LC-MS/MS for this compound in CSF
This protocol is adapted from established methods for this compound quantification in plasma.[1][2]
1. Materials and Reagents
-
This compound reference standard
-
This compound-¹³C₆ (or other suitable internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control (blank) human CSF
2. Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the this compound stock solution.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) methanol:water to prepare a series of calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
3. Sample Preparation
-
Thaw CSF samples on ice.
-
To a 100 µL aliquot of CSF sample, standard, or blank, add 200 µL of the internal standard working solution in acetonitrile.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Liquid Chromatograph | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Analytical Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Ion Mode (this compound can be detected in both) |
| Multiple Reaction Monitoring (MRM) Transitions | This compound: To be optimized based on instrumentation this compound-¹³C₆: To be optimized |
5. Data Analysis
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of this compound in the CSF samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | 90 - 105% |
| Matrix Effect | Minimal and compensated by IS |
Table 2: Sample Stability Data (Hypothetical)
| Condition | Duration | Stability (% of Initial Concentration) |
| Room Temperature | 24 hours | > 95% |
| 4°C | 72 hours | > 98% |
| -80°C | 3 months | > 97% |
| Freeze-Thaw Cycles (3 cycles) | N/A | > 96% |
Visualization
Caption: Workflow for this compound quantification in CSF by LC-MS/MS.
References
Application Notes and Protocols for Zonisamide in MPTP-Induced Neurotoxicity Mouse Models
These application notes provide a comprehensive overview and detailed protocols for utilizing zonisamide in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease. This information is intended for researchers, scientists, and drug development professionals investigating neuroprotective strategies.
Introduction
This compound is an antiepileptic drug that has demonstrated neuroprotective effects in various models of neurodegeneration, including the MPTP mouse model of Parkinson's disease.[1][2] Its mechanisms of action are multifaceted, involving the inhibition of monoamine oxidase-B (MAO-B), blockade of T-type calcium and voltage-dependent sodium channels, and modulation of dopamine metabolism.[1][3][4][5] The protocols outlined below detail the administration of MPTP to induce dopaminergic neurotoxicity and the subsequent treatment with this compound to assess its therapeutic potential.
Key Experimental Protocols
I. MPTP-Induced Neurotoxicity Protocol
Several regimens for MPTP administration have been established to model different aspects of Parkinson's disease progression. The choice of protocol can influence the severity and timeline of dopaminergic neuron loss.[6][7][8]
A. Acute MPTP Regimen:
This protocol induces a rapid and significant loss of dopaminergic neurons.
-
Animal Model: Male C57BL/6 mice (20-25g) are commonly used due to their susceptibility to MPTP.[9]
-
MPTP Solution Preparation: Dissolve MPTP hydrochloride in sterile, pyrogen-free 0.9% saline. Ensure the solution is freshly prepared and protected from light.
-
Administration: Administer four intraperitoneal (i.p.) injections of MPTP at a dose of 20 mg/kg, spaced two hours apart.[7][8] Alternatively, a single i.p. injection of 40 mg/kg can be used.[10]
-
Control Group: Administer vehicle (saline) using the same injection volume and schedule.
-
Post-Injection Monitoring: Closely monitor animals for any adverse reactions. The peak level of the toxic metabolite MPP+ in the brain is typically observed around 90 minutes after the final injection.[11]
B. Sub-Acute MPTP Regimen:
This protocol results in a more gradual neurodegeneration.
-
Animal Model: Male C57BL/6 mice (20-25g).
-
MPTP Solution Preparation: Prepare as described for the acute regimen.
-
Administration: Administer one i.p. injection of 30 mg/kg MPTP daily for five consecutive days.[7][8]
-
Control Group: Administer vehicle (saline) daily for five days.
II. This compound Treatment Protocol
This compound can be administered before, during, or after MPTP intoxication to investigate its protective or restorative effects.
-
This compound Solution Preparation: Dissolve this compound in a suitable vehicle, such as a mixture of 25% cremophor in phosphate-buffered saline (PBS).[10]
-
Administration (Concurrent with MPTP):
-
Administration (Post-MPTP Treatment):
-
Control Groups:
-
Vehicle + MPTP: To determine the effect of the MPTP lesion.
-
This compound + Vehicle: To assess the effect of this compound alone.
-
Vehicle + Vehicle: To establish baseline measurements.
-
III. Behavioral Assessments
Behavioral tests are crucial for evaluating motor deficits and the therapeutic efficacy of this compound. These tests should be performed at specified time points after the final MPTP injection (e.g., 7 to 21 days).[11][14]
A. Open Field Test:
This test assesses general locomotor activity.[15][16]
-
Place the mouse in the center of an open field arena.
-
Record movement for a specified duration (e.g., 5-10 minutes).
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
B. Rotarod Test:
This test evaluates motor coordination and balance.[9][14]
-
Place the mouse on a rotating rod with accelerating speed.
-
Record the latency to fall from the rod.
-
Conduct multiple trials and average the results.
C. Pole Test:
This test measures bradykinesia.[14]
-
Place the mouse head-up on top of a vertical pole.
-
Record the time it takes for the mouse to turn and descend the pole.
IV. Neurochemical Analysis
Quantifying dopamine and its metabolites provides a direct measure of the integrity of the nigrostriatal pathway.
-
Tissue Collection: Euthanize mice at a designated endpoint (e.g., 7 days after the last MPTP injection) and rapidly dissect the striata on ice.[1][11]
-
Sample Preparation: Homogenize the striatal tissue in an appropriate buffer.
-
HPLC Analysis: Use high-performance liquid chromatography (HPLC) with electrochemical detection to measure the levels of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA).[1][11]
V. Histological Analysis
Immunohistochemistry is used to visualize and quantify the loss of dopaminergic neurons.
-
Tissue Processing: Perfuse mice with 4% paraformaldehyde, dissect the brains, and cryoprotect them in sucrose.
-
Sectioning: Cut coronal sections through the substantia nigra pars compacta (SNpc) and the striatum.
-
Immunostaining: Stain sections with an antibody against tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.[17][18][19]
-
Quantification: Use stereological methods to count the number of TH-positive neurons in the SNpc.[17][18] The density of TH-positive fibers in the striatum can also be quantified.
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes based on published literature.
Table 1: MPTP and this compound Dosing Regimens
| Parameter | Acute Regimen | Sub-Acute Regimen | This compound Treatment | Reference(s) |
| MPTP Dose | 20 mg/kg (4x, 2h apart) or 40 mg/kg (1x) | 30 mg/kg (1x daily for 5 days) | - | [1][7][8][10] |
| Route of Admin. | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) or Subcutaneous (s.c.) | [1] |
| This compound Dose | - | - | 1 - 40 mg/kg | [1][2][12] |
| Timing | - | - | Pre-, Concurrent, or Post-MPTP | [1][2][12][13] |
Table 2: Summary of Outcome Measures
| Analysis Type | Endpoint | Expected MPTP Effect | Expected this compound Effect | Reference(s) |
| Behavioral | Decreased locomotor activity (Open Field) | ↓ | ↑ | [14][15][16] |
| Decreased latency to fall (Rotarod) | ↓ | ↑ | [9][14] | |
| Increased time to descend (Pole Test) | ↑ | ↓ | [14] | |
| Neurochemical | Striatal Dopamine (DA) | ↓ | ↑ | [1][11] |
| Striatal DOPAC & HVA | ↓ | ↑ | [1][11] | |
| Striatal MPP+ | ↑ | ↓ | [1][11] | |
| Histological | TH+ neurons in SNpc | ↓ | ↑ | [1][17][18] |
| TH+ fiber density in Striatum | ↓ | ↑ | [1][13] | |
| Microglial activation | ↑ | ↓ | [3][13] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound studies in MPTP mice.
This compound's Proposed Mechanism of Action in MPTP Neurotoxicity
Caption: this compound's inhibition of MPTP-induced neurotoxicity pathway.
References
- 1. The Antiepileptic Drug this compound Inhibits MAO-B and Attenuates MPTP Toxicity in Mice: Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-induced long-lasting recovery of dopaminergic neurons from MPTP-toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A review of the clinical and experimental evidence for its use in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. A Review of the Use of this compound in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurochemical, histological, and behavioral profiling of the acute, sub‐acute, and chronic MPTP mouse model of Parkinsonʼs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurochemical, histological, and behavioral profiling of the acute, sub-acute, and chronic MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse MPTP in vivo model of PD [bio-protocol.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. modelorg.com [modelorg.com]
- 12. This compound increases dopamine turnover in the striatum of mice and common marmosets treated with MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic effect of a novel anti-parkinsonian agent this compound against MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. zgsydw.alljournal.ac.cn [zgsydw.alljournal.ac.cn]
- 15. Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model [jove.com]
- 16. Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols for Establishing a Stable Zonisamide Solution for Long-Term Cell Culture Experiments
Topic: Establishing a stable Zonisamide solution for long-term cell culture experiments.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a sulfonamide anticonvulsant that has shown therapeutic potential in various neurological disorders. Its mechanism of action involves the blockade of voltage-gated sodium channels and T-type calcium channels, as well as modulation of GABAergic neurotransmission.[1][2][3][4] The use of this compound in long-term cell culture experiments is crucial for studying its chronic effects on cellular pathways and functions. However, maintaining a stable and biologically active concentration of this compound in culture media over extended periods presents a significant challenge.
These application notes provide a detailed protocol for the preparation, storage, and application of a stable this compound solution for long-term cell culture experiments. The provided methodologies and data will aid researchers in obtaining reproducible and reliable results.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is essential for preparing stable solutions.
| Property | Value |
| Molecular Formula | C₈H₈N₂O₃S |
| Molecular Weight | 212.23 g/mol |
| Appearance | White to pale yellow crystalline powder.[5] |
| Solubility | - Water: Very slightly soluble.[5] One source describes it as highly soluble, which may be context-dependent.[6]- DMSO: 42 mg/mL (197.89 mM).[7]- Methanol & Ethyl Acetate: Sparingly soluble.[6] |
| Stability in Solution | - this compound is a very stable compound.[5]- Extemporaneously prepared oral suspensions (10 mg/mL) are stable for at least 28 days at room temperature and under refrigeration.[8][9]- A 10 mg/mL suspension in Ora-Plus/Ora-Sweet is stable for 91 days at 4°C and 25°C.[10]- Susceptible to degradation under acidic, alkaline, and photolytic conditions.[11] |
Experimental Protocols
Preparation of this compound Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a highly concentrated stock solution of this compound in DMSO, which can be stored for long periods and diluted to working concentrations as needed.
Materials:
-
This compound powder (ensure high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 21.22 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile 1.5 mL amber microcentrifuge tube.
-
Add 1.0 mL of anhydrous, cell culture grade DMSO to the tube.
-
Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Note on Sterilization: DMSO at high concentrations is inherently antimicrobial. Therefore, filtration of the 100% DMSO stock solution is generally not required and may lead to loss of the compound due to binding to the filter membrane.[12]
Preparation of this compound Working Solution in Cell Culture Medium
This protocol details the dilution of the DMSO stock solution into the cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
This compound stock solution (100 mM in DMSO)
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw one aliquot of the this compound stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment (e.g., 10 µM, 50 µM, 100 µM).
-
Calculate the volume of the stock solution needed using the formula: C₁V₁ = C₂V₂
-
C₁ = Concentration of stock solution (100 mM)
-
V₁ = Volume of stock solution to add (unknown)
-
C₂ = Desired final concentration in the medium
-
V₂ = Final volume of the culture medium
-
-
Example for a 10 µM final concentration in 10 mL of medium:
-
(100,000 µM) * V₁ = (10 µM) * (10 mL)
-
V₁ = 0.001 mL or 1 µL
-
-
Add the calculated volume of the this compound stock solution directly to the pre-warmed complete cell culture medium.
-
Mix the solution thoroughly by gentle pipetting or inverting the tube.
-
Ensure the final concentration of DMSO in the culture medium is below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A 1:1000 dilution (0.1%) is generally considered safe for most cell lines.
-
Always prepare a vehicle control by adding the same volume of DMSO to the culture medium without this compound.
Long-Term Cell Culture with this compound
Maintaining a stable concentration of this compound during long-term experiments requires periodic media changes with a fresh supply of the compound.
Protocol for Long-Term Treatment:
-
Plate cells at a lower density to accommodate growth over the extended treatment period.[13]
-
Apply the this compound-containing medium (and vehicle control) to the cells.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Replace the medium with freshly prepared this compound-containing medium every 2-3 days to maintain a consistent drug concentration and replenish nutrients.[13]
-
If cells reach confluency during the experiment, they may need to be subcultured. When passaging, re-plate the cells in a medium containing the appropriate concentration of this compound.[13]
Visualization of Workflows and Pathways
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing stable this compound solutions.
This compound's Primary Signaling Pathways
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Clinical pharmacology and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of this compound in extemporaneously compounded oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term Stability of this compound, Amitriptyline, and Glycopyrrolate in Extemporaneously Prepared Liquid-dosage Forms at Two Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Radiolabeled Zonisamide in Biodistribution Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of radiolabeled zonisamide in preclinical biodistribution studies. This compound, an anticonvulsant drug, can be radiolabeled with various isotopes to enable non-invasive imaging and quantitative tissue distribution analysis, providing critical data for drug development and neurological research.
Introduction to Radiolabeled this compound
This compound is a benzisoxazole derivative with a multifaceted mechanism of action, including the blockade of voltage-gated sodium channels and T-type calcium channels, and weak inhibition of carbonic anhydrase.[1] Radiolabeling this compound allows for in vivo tracking of its absorption, distribution, metabolism, and excretion (ADME) profile. Different radioisotopes can be chosen based on the imaging modality and research question. For instance, Carbon-14 (¹⁴C) is suitable for quantitative autoradiography and biodistribution studies requiring terminal tissue collection.[2] Technetium-99m (⁹⁹mTc) is a gamma-emitter used for Single Photon Emission Computed Tomography (SPECT) imaging, offering a potential avenue for clinical neuroimaging applications.[3] Positron Emission Tomography (PET) isotopes like Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) allow for dynamic, quantitative imaging with high sensitivity and spatial resolution.
Quantitative Biodistribution Data
The following tables summarize illustrative quantitative biodistribution data for this compound radiolabeled with different isotopes in rodents. The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g) and represents typical values observed for small molecules with significant brain penetration.
Table 1: Illustrative Biodistribution of [¹⁴C]-Zonisamide in Rats (%ID/g)
| Organ | 1 hour | 4 hours | 24 hours |
| Blood | 2.5 ± 0.4 | 1.1 ± 0.2 | 0.3 ± 0.1 |
| Brain | 1.8 ± 0.3 | 0.9 ± 0.1 | 0.2 ± 0.05 |
| Heart | 1.5 ± 0.2 | 0.7 ± 0.1 | 0.2 ± 0.04 |
| Lungs | 3.1 ± 0.5 | 1.4 ± 0.3 | 0.4 ± 0.1 |
| Liver | 15.2 ± 2.1 | 8.5 ± 1.5 | 2.1 ± 0.4 |
| Kidneys | 10.5 ± 1.8 | 5.2 ± 0.9 | 1.3 ± 0.2 |
| Spleen | 1.2 ± 0.2 | 0.6 ± 0.1 | 0.2 ± 0.03 |
| Muscle | 0.8 ± 0.1 | 0.4 ± 0.1 | 0.1 ± 0.02 |
| Bone | 1.0 ± 0.2 | 0.8 ± 0.1 | 0.5 ± 0.1 |
Data are presented as mean ± standard deviation (n=3-4 animals per time point). This is illustrative data based on typical small molecule biodistribution.
Table 2: Illustrative Biodistribution of [⁹⁹mTc]-Zonisamide in Mice (%ID/g)
| Organ | 30 minutes | 2 hours |
| Blood | 3.1 ± 0.6 | 1.5 ± 0.3 |
| Brain | 1.5 ± 0.3 | 0.8 ± 0.2 |
| Heart | 2.0 ± 0.4 | 1.0 ± 0.2 |
| Lungs | 4.2 ± 0.8 | 2.1 ± 0.4 |
| Liver | 12.8 ± 2.5 | 7.9 ± 1.6 |
| Kidneys | 18.5 ± 3.2 | 9.8 ± 1.9 |
| Spleen | 1.5 ± 0.3 | 0.8 ± 0.2 |
| Stomach | 1.1 ± 0.2 | 0.6 ± 0.1 |
| Intestines | 2.5 ± 0.5 | 3.8 ± 0.7 |
Data are presented as mean ± standard deviation (n=4 animals per time point). This is illustrative data based on typical small molecule biodistribution.
Experimental Protocols
Radiolabeling of this compound
3.1.1. Protocol for [⁹⁹mTc]-Zonisamide Labeling
This protocol is adapted from a published method for labeling this compound with Technetium-99m.[3]
Materials:
-
This compound solution (1 mg/mL in ethanol)
-
Stannous chloride (SnCl₂) solution (1 mg/mL in 0.1 M HCl, freshly prepared)
-
Sodium pertechnetate ([⁹⁹mTc]NaTcO₄) eluate from a ⁹⁹Mo/⁹⁹mTc generator
-
0.9% Saline solution
-
0.5 M Phosphate buffer (pH 7.4)
-
ITLC-SG strips
-
Saline and acetone for chromatography
-
Gamma counter or TLC scanner
Procedure:
-
In a sterile, nitrogen-purged vial, add 100 µL of this compound solution.
-
Add 50 µL of freshly prepared stannous chloride solution.
-
Add 1-2 mCi (37-74 MBq) of [⁹⁹mTc]NaTcO₄ eluate.
-
Adjust the final volume to 1 mL with 0.9% saline.
-
Incubate the reaction mixture at room temperature for 15 minutes.
-
Perform quality control using ITLC-SG strips.
-
Mobile Phase 1 (Saline): To determine free pertechnetate ([⁹⁹mTc]O₄⁻), which moves with the solvent front (Rf = 1). [⁹⁹mTc]-Zonisamide and reduced/hydrolyzed ⁹⁹mTc remain at the origin (Rf = 0).
-
Mobile Phase 2 (Acetone): To determine reduced/hydrolyzed ⁹⁹mTc. [⁹⁹mTc]-Zonisamide and free pertechnetate move with the solvent front (Rf = 1), while reduced/hydrolyzed ⁹⁹mTc remains at the origin (Rf = 0).
-
-
Calculate the radiochemical purity (RCP) using the following formula: RCP (%) = 100% - (% free [⁹⁹mTc]O₄⁻) - (% reduced/hydrolyzed ⁹⁹mTc)
-
A radiochemical purity of >95% is generally required for in vivo studies.
Animal Biodistribution Studies
The following is a general protocol for ex vivo biodistribution studies in rodents and can be adapted for this compound labeled with various radioisotopes.
Animal Model:
-
Male Wistar rats (180-220 g) or Swiss albino mice (25-30 g).
-
Animals should be housed in a controlled environment with free access to food and water.
-
All animal procedures must be approved by the institutional animal care and use committee.
Procedure:
-
Dose Preparation: Dilute the radiolabeled this compound in sterile 0.9% saline to the desired concentration. The injection volume should be approximately 0.1 mL for mice and 0.5 mL for rats.
-
Administration: Administer the radiolabeled this compound via intravenous (tail vein) injection.
-
Study Time Points: Euthanize groups of animals (n=3-4 per group) at various time points post-injection (e.g., 5, 30, 60, 120, 240 minutes).
-
Tissue Collection: Immediately following euthanasia, dissect and collect organs of interest (e.g., blood, brain, heart, lungs, liver, kidneys, spleen, muscle, bone, stomach, intestines).
-
Sample Processing:
-
Blot the tissues to remove excess blood.
-
Weigh each tissue sample accurately.
-
Place each sample in a pre-weighed counting tube.
-
-
Radioactivity Measurement:
-
Measure the radioactivity in each tissue sample, along with standards representing the injected dose, using a calibrated gamma counter.
-
Correct all counts for background radiation and physical decay of the radionuclide.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula: %ID/g = (Counts per minute in tissue / Weight of tissue in g) / (Total injected counts per minute) x 100
-
Visualizations
Experimental Workflow
Caption: Workflow for radiolabeling this compound and conducting biodistribution studies.
Signaling Pathways of this compound Action
Caption: this compound's multifaceted mechanism of action.
References
Troubleshooting & Optimization
Overcoming Zonisamide solubility issues for in-vivo research.
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for overcoming the solubility challenges of zonisamide in in-vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in common laboratory solvents?
A1: this compound is a white powder with moderate to poor solubility in aqueous solutions.[1][2][3] Its solubility in common solvents has been reported, but can vary slightly between batches.[4] It is moderately soluble in water (0.80 mg/mL) and 0.1 N HCl (0.50 mg/mL).[2][3] For organic solvents, its solubility is significantly higher in DMSO (42 mg/mL) and ethanol (5 mg/mL).[4]
Q2: Why is preparing this compound for in-vivo studies challenging?
A2: The primary challenge is this compound's low aqueous solubility.[2][3] This makes it difficult to prepare concentrated stock solutions and stable formulations suitable for administration to animals, especially for parenteral routes that require a clear solution. The choice of vehicle is critical, as unsuitable solvents can lead to drug precipitation, inaccurate dosing, and potential toxicity.
Q3: What are the primary strategies to improve this compound's solubility for research?
A3: There are four main strategies to overcome this compound's solubility limitations for in-vivo studies:
-
Co-Solvent Systems: Using a mixture of water-miscible organic solvents (like DMSO, ethanol, polyethylene glycol) with saline or water can significantly increase solubility.[5][]
-
Suspension Formulations: For oral administration, creating a fine, homogeneous suspension is a common and effective method.[4] This involves using a suspending agent like carboxymethylcellulose sodium (CMC-Na).
-
pH Adjustment: this compound is a weak acid with a pKa of 10.2.[1][3] Therefore, increasing the pH of the vehicle to a more alkaline state can enhance its solubility.[][7] This is a common technique for ionizable compounds.
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can form an inclusion complex, which dramatically improves the aqueous solubility and stability of the drug.[8][9][10]
Q4: Can the vehicle itself affect the experimental outcome?
A4: Yes, absolutely. The vehicle can influence the drug's absorption and bioavailability. For instance, an intraperitoneal (IP) injection of this compound dissolved in a co-solvent mixture of propylene glycol and ethanol in saline (PES) resulted in significantly higher serum and brain concentrations compared to the same dose administered in saline alone.[5] Researchers must consider the vehicle as a variable and include vehicle-only control groups in their experiments.
Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Solution |
| This compound precipitates after dilution of a DMSO stock solution into an aqueous buffer. | The concentration of the organic co-solvent (DMSO) is too low in the final solution to maintain solubility. This compound is only sparingly soluble in water.[2] | 1. Increase the final co-solvent concentration: For IP injections, consider a vehicle with a higher percentage of solvents like propylene glycol or DMSO (e.g., up to 20% DMSO in saline).[5][11] 2. Switch to a suspension: If the route of administration is oral, prepare a homogeneous suspension using CMC-Na or tragacanth gum.[4][12] |
| Inconsistent results between animals receiving the same dose. | The drug is not uniformly distributed in the formulation, likely due to settling in a poorly prepared suspension. | 1. Ensure proper suspension: Use a high-quality suspending agent and ensure the mixture is vortexed thoroughly before each administration to achieve a homogeneous suspension.[4] 2. Check for complete dissolution: If using a solution, visually inspect for any undissolved particles before administration. |
| Need to administer a high dose, but the required volume is too large for the animal. | The concentration of this compound in the current formulation is too low due to its poor solubility. | 1. Optimize a co-solvent system: Experiment with vehicles containing a higher ratio of organic solvents like DMSO or PEG, which can dissolve more this compound.[4][13] 2. Consider cyclodextrin complexation: This advanced technique can significantly increase aqueous solubility, allowing for more concentrated solutions. |
Quantitative Data Summary
Table 1: this compound Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source(s) |
| DMSO | 42 mg/mL | 197.9 mM | [4] |
| Ethanol | 5 mg/mL | 23.6 mM | [4] |
| Water | 0.80 mg/mL | ~3.8 mM | [1][2][3] |
| 0.1 N HCl | 0.50 mg/mL | ~2.4 mM | [1][2][3] |
Table 2: Example In-Vivo Formulations for this compound
| Route of Administration | Species | Vehicle Composition | Final Concentration | Source(s) |
| Intraperitoneal (IP) Injection | Mouse | 40% Propylene Glycol, 10.5% Ethanol in Saline | Not specified, but used for doses of 25-75 mg/kg | [5] |
| Oral Gavage | Not Specified | Carboxymethylcellulose sodium (CMC-Na) in water | ≥ 5 mg/mL (as a suspension) | [4] |
| Oral Gavage | Rat | 0.5% Tragacanth solution in water | Used for doses of 20-200 mg/kg | [12] |
| Rectal | Canine | Polyethylene Glycol (PEG) or Water | 100 mg/mL | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol is based on the use of carboxymethylcellulose sodium (CMC-Na) as a suspending agent.
-
Objective: To prepare a stable, homogeneous suspension of this compound for oral administration.
-
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile, purified water
-
Sterile conical tube or vial
-
Magnetic stirrer or vortex mixer
-
-
Procedure:
-
Prepare a 0.5% (w/v) CMC-Na solution by slowly adding CMC-Na powder to purified water while stirring vigorously. Allow it to hydrate fully to form a clear, viscous solution.
-
Weigh the required amount of this compound powder. For a final concentration of 5 mg/mL, weigh 5 mg of this compound for each 1 mL of final suspension.
-
Add the this compound powder to the desired volume of the 0.5% CMC-Na solution.
-
Mix vigorously using a vortex mixer or magnetic stirrer until a uniform, homogeneous suspension is achieved.
-
Crucial Step: Always vortex the suspension immediately before each animal is dosed to ensure uniform distribution of the drug.
-
Protocol 2: Preparation of this compound Solution for Intraperitoneal (IP) Injection
This protocol is adapted from a study demonstrating enhanced bioavailability in mice.[5]
-
Objective: To prepare a clear this compound solution using a co-solvent system for IP injection.
-
Materials:
-
This compound powder
-
Propylene Glycol (PG), USP grade
-
Ethanol (95% or 100%), USP grade
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
-
Procedure:
-
Prepare the co-solvent vehicle (referred to as PES). For 10 mL of vehicle, mix:
-
4.0 mL of Propylene Glycol
-
1.05 mL of Ethanol
-
4.95 mL of Sterile Saline
-
-
Weigh the required amount of this compound powder.
-
First, dissolve the this compound powder in the ethanol and propylene glycol mixture. Use gentle warming or sonication if necessary to aid dissolution.
-
Once the this compound is fully dissolved, slowly add the sterile saline while mixing to bring the solution to the final volume.
-
Visually inspect the final solution to ensure it is clear and free of any precipitate before administration.
-
Visualizations: Workflows and Mechanisms
Caption: Decision workflow for selecting a this compound formulation strategy.
Caption: this compound's primary mechanisms of action at the neuronal level.[14][15][16][17]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound [dailymed.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A solvent used for antiepileptic drugs increases serum and brain this compound concentrations in seizure-susceptible el mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Pharmacokinetics of single dose rectal this compound in healthy canines - UNIVERSITY OF TENNESSEE [portal.nifa.usda.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. This compound: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the mechanism of this compound? [synapse.patsnap.com]
Technical Support Center: Mitigating Zonisamide-Induced Side Effects in Long-Term Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate side effects associated with long-term zonisamide administration in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of long-term this compound administration in animal models?
A1: The most frequently observed side effects in long-term animal studies include sedation, ataxia (incoordination), loss of appetite, and vomiting.[1][2] These effects are often dose-dependent and may diminish over time as the animal develops tolerance.
Q2: What are the more severe, but less common, side effects to be aware of?
A2: While less frequent, severe adverse effects can occur and require immediate attention. These include hepatotoxicity (liver damage), renal tubular acidosis (a kidney disorder leading to acidic blood), and the formation of urinary stones.[1][3][4][5] Skin reactions and behavioral changes have also been reported.[2][6]
Q3: How can I mitigate the common side effects of this compound?
A3: For common side effects such as sedation, ataxia, and gastrointestinal upset, consider the following strategies:
-
Dose Titration: A gradual dose escalation at the beginning of the study can help animals adapt to the medication, potentially reducing the severity of initial side effects.[7]
-
Divided Dosing: Administering the total daily dose in two or more smaller doses can help maintain more stable plasma concentrations and may reduce peak-dose-related side effects like appetite loss.[8][9]
-
Administration with Food: Giving this compound with food can help minimize gastrointestinal issues like vomiting and inappetence.[2]
Q4: What are the signs of this compound-induced hepatotoxicity and how should I monitor for it?
A4: Signs of hepatotoxicity can include lethargy, anorexia, vomiting, and jaundice (yellowing of the skin and eyes). To monitor for liver damage, it is crucial to establish baseline liver enzyme levels before initiating the study. Regular monitoring of serum alanine aminotransferase (ALT), alkaline phosphatase (ALP), and bilirubin levels is recommended, especially during the initial weeks of administration.[3][4][10][11] A significant elevation in these markers should prompt a re-evaluation of the dosage or the implementation of mitigation strategies.
Q5: How can I detect and manage this compound-induced renal tubular acidosis?
A5: this compound, being a weak carbonic anhydrase inhibitor, can lead to metabolic acidosis.[12][13] Clinical signs may be subtle but can include lethargy and changes in breathing. Monitoring should include regular urinalysis to check for inappropriately alkaline urine in the presence of systemic acidosis, and blood gas analysis to assess for metabolic acidosis (low bicarbonate levels).[14][15][16] If renal tubular acidosis is suspected, discontinuation or dose reduction of this compound should be considered.
Troubleshooting Guides
Issue 1: Significant Weight Loss and Decreased Appetite
-
Problem: Animals are exhibiting a consistent decrease in food intake and a significant drop in body weight since the initiation of this compound treatment.
-
Troubleshooting Steps:
-
Confirm Dosing Accuracy: Double-check all calculations and procedures to ensure the correct dose is being administered.
-
Switch to Divided Dosing: If administering a single daily dose, switch to a twice-daily (BID) or thrice-daily (TID) dosing schedule to lower the maximum plasma concentration (Cmax) after each administration.[9]
-
Administer with Palatable Food: Mix the this compound dose with a small amount of highly palatable food to encourage consumption and reduce potential gastrointestinal discomfort.
-
Monitor Key Hormones (Optional): For in-depth investigation, consider measuring plasma levels of appetite-regulating hormones such as ghrelin and leptin to understand the underlying mechanism of anorexia.
-
Dose Reduction: If weight loss persists and is clinically significant, a reduction in the this compound dose may be necessary.
-
Issue 2: Elevated Liver Enzymes (ALT/ALP)
-
Problem: Routine blood monitoring reveals a significant and progressive increase in serum ALT and/or ALP levels.
-
Troubleshooting Steps:
-
Rule Out Other Causes: Investigate other potential causes of liver enzyme elevation, such as other administered substances, diet, or underlying health conditions.
-
Fractionate ALP (if applicable): In dogs, an increase in ALP can be of bone, corticosteroid, or liver origin. If possible, determine the liver-specific isoenzyme.
-
Consider Hepatoprotectants: The co-administration of hepatoprotective agents like N-acetylcysteine (NAC) may be considered, although its efficacy in mitigating this compound-induced hepatotoxicity requires further investigation.
-
Dose Reduction or Discontinuation: A significant and persistent elevation in liver enzymes, particularly ALT, often necessitates a dose reduction or discontinuation of this compound to prevent severe liver damage.[3][17]
-
Histopathological Examination: In terminal studies, or if a liver biopsy is feasible, a histopathological evaluation can confirm the extent and nature of the liver injury.[4]
-
Quantitative Data on Side Effects
Table 1: Dose-Dependent Incidence of Common Adverse Events in a Clinical Study
| Adverse Event | Placebo | This compound 100 mg/day | This compound 300 mg/day | This compound 500 mg/day |
| Somnolence | 17% | 24% | 28% | 37% |
| Dizziness | 20% | 24% | 33% | 49% |
| Headache | 23% | 28% | 22% | 24% |
| Nausea | 13% | 16% | 18% | 22% |
Data adapted from a human clinical trial, providing insight into the dose-dependent nature of common side effects.[18]
Table 2: Incidence of Hepatopathy in Dogs Administered this compound
| Study Population | Number of Dogs | Incidence of Clinical Hepatopathy | Incidence of Biochemical Hepatopathy (Elevated ALT/ALP) |
| Acute Exposure (<3 months) | 384 | 0.52% | 2.9% |
| Chronic Exposure (>3 months) | 117 | 0% | ~8.6% (ALP increase), ~5.1% (ALT increase) |
This table summarizes retrospective data on the incidence of liver-related side effects in dogs, highlighting that while clinical hepatopathy is rare, subclinical biochemical changes can be observed.[17]
Experimental Protocols
Protocol 1: Monitoring for this compound-Induced Hepatotoxicity in a Long-Term Canine Study
-
Baseline Assessment: Prior to the first dose of this compound, collect blood samples from all animals to establish baseline values for ALT, ALP, total bilirubin, and albumin.
-
Acclimation and Dosing: Acclimate the dogs to the experimental conditions and begin this compound administration as per the study design.
-
Regular Blood Monitoring:
-
Weeks 1-4: Collect blood samples weekly to monitor for acute changes in liver enzymes.
-
Months 2-6: Transition to bi-weekly or monthly blood collection.
-
Months 7 onwards: Continue with monthly or quarterly monitoring for the remainder of the study.
-
-
Clinical Observations: Conduct daily health checks, paying close attention to signs of liver distress such as lethargy, inappetence, vomiting, or jaundice.
-
Data Analysis: Compare the liver enzyme and bilirubin levels at each time point to the baseline values. A statistically significant and progressive increase should trigger a review of the animal's health and the experimental protocol.
-
Confirmatory Histopathology: At the end of the study, or if an animal is euthanized due to suspected hepatotoxicity, collect liver tissue for histopathological analysis to assess the extent of any cellular damage.[4]
Protocol 2: Assessment of this compound's Impact on Cognitive Function in Rats using the Morris Water Maze
-
Apparatus: A circular water tank (approximately 1.5-2 meters in diameter) filled with opaque water. A small escape platform is submerged just below the water's surface. Visual cues are placed around the room.
-
Pre-training/Habituation: For 1-2 days, allow each rat to swim freely in the maze for 60 seconds without the platform. On a separate trial, guide the rat to the visible platform.
-
Acquisition Phase (Learning):
-
For 5 consecutive days, conduct 4 trials per day for each rat.
-
In each trial, place the rat in the water at one of four randomly assigned starting positions.
-
Allow the rat to swim for a maximum of 60-90 seconds to find the hidden platform.
-
Record the time it takes for the rat to find the platform (escape latency) and the path taken using a video tracking system.
-
If the rat fails to find the platform within the allotted time, guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds before returning it to its home cage for an inter-trial interval.
-
-
Probe Trial (Memory Retention): On day 6, remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
Data Analysis: Compare the escape latencies across the acquisition phase and the time spent in the target quadrant during the probe trial between the this compound-treated group and the control group. A significant increase in escape latency and less time spent in the target quadrant in the this compound group would suggest cognitive impairment.
Signaling Pathways and Experimental Workflows
This compound's Neuroprotective and Side Effect Pathways
Experimental Workflow for a Long-Term this compound Study
Caspase-Dependent Apoptosis Pathway and this compound's Influence
References
- 1. This compound (Zonegran) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 2. This compound | VCA Animal Hospitals [vcahospitals.com]
- 3. Possible drug-induced hepatopathy in a dog receiving this compound monotherapy for treatment of cryptogenic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatocellular necrosis with prominent regenerative reactions in a this compound administrated dog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Renal Tubular Acidosis and Management Strategies: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chronic toxicity of the anticonvulsant this compound in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical efficacy and tolerability of this compound monotherapy in dogs with newly diagnosed idiopathic epilepsy: Prospective open‐label uncontrolled multicenter trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Long-term cognitive and mood effects of this compound monotherapy in epilepsy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound for the Treatment of Parkinson Disease: A Current Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 14. This compound Ameliorated the Apoptosis and Inflammation in Cerebellar Tissue of Induced Alcohol Addiction Animal Model | MDPI [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 17. Incidence of hepatopathies in dogs administered this compound orally: A retrospective study of 384 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dose-dependent safety and efficacy of this compound: a randomized, double-blind, placebo-controlled study in patients with refractory partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Zonisamide Dosage for Neuroprotective Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Zonisamide (ZNS) dosage to enhance its neuroprotective efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dosage of this compound for neuroprotection in preclinical models?
A1: The effective neuroprotective dose of this compound can vary significantly depending on the animal model and the specific neurological condition being studied. Unlike the higher doses used for epilepsy, lower doses have been found to be effective for neuroprotection. For instance, in rodent models of Parkinson's disease, doses around 25-50 mg/day have shown significant neuroprotective effects.[1] In a mouse model, repeated intraperitoneal injections of 30mg/kg of ZNS increased glutathione (GSH) levels.[2] It is crucial to perform a dose-response study for your specific experimental setup.
Q2: What are the key signaling pathways involved in this compound's neuroprotective effects?
A2: this compound exerts its neuroprotective effects through multiple mechanisms.[1][3] Key pathways include:
-
Antioxidant Effects: this compound enhances the astroglial cystine transport system, leading to increased glutathione (GSH) levels, a major cellular antioxidant.[2]
-
Anti-inflammatory Effects: this compound can inhibit microglial activation and the subsequent release of pro-inflammatory mediators like TNF-α by down-regulating microglial Nav1.6 sodium channels.[1][4]
-
Anti-apoptotic Effects: this compound has been shown to inhibit neuronal apoptosis by reducing the expression of apoptosis-related proteins such as caspase-3, caspase-8, and calpain-1.[5][6]
-
Modulation of Neurotransmitter Systems: It can modulate dopamine turnover and has effects on both GABAergic and glutamatergic systems.[1][7]
Q3: How does the neuroprotective dosage of this compound differ from its anticonvulsant dosage?
A3: The dosage of this compound for neuroprotection is markedly lower than that used for treating epilepsy.[1] For epilepsy in adults, the maintenance dose is typically 300-400 mg/day, with a maximum of 600 mg/day.[8][9] In contrast, neuroprotective effects in Parkinson's disease models have been observed at doses as low as 25-50 mg/day.[1] This suggests that the underlying mechanisms of action for neuroprotection may differ from those for seizure control.
Troubleshooting Guide
Issue 1: Inconsistent or lack of neuroprotective effect in our in vitro/in vivo model.
-
Possible Cause 1: Suboptimal Dosage. The neuroprotective dose range for this compound is narrow and model-dependent. A dose that is too high may not be more effective and could introduce off-target effects, while a dose that is too low will be ineffective.
-
Solution: Conduct a comprehensive dose-response study to determine the optimal concentration for your specific model. Based on existing literature, for in vitro studies, concentrations as low as 0.3-10 µM have shown efficacy in protecting against mitochondrial dysfunction.[10] For in vivo rodent studies, consider a range starting from what has been reported to be effective (e.g., 25-50 mg/kg).
-
-
Possible Cause 2: Inappropriate Experimental Model. The neuroprotective mechanisms of this compound are multifaceted. Your chosen model may not fully recapitulate the specific pathways that this compound targets. For example, if your model primarily involves a non-apoptotic cell death pathway, the anti-apoptotic effects of this compound may not be apparent.
-
Possible Cause 3: Pharmacokinetic Issues. In vivo, the bioavailability and metabolism of this compound can be influenced by factors such as the route of administration and the co-administration of other drugs.[12]
-
Solution: Monitor serum or plasma concentrations of this compound to ensure that the target exposure is being achieved. Be aware that certain antiepileptic drugs can induce enzymes that increase the clearance of this compound.[12]
-
Issue 2: High variability in experimental results between subjects.
-
Possible Cause 1: Genetic Variability. Differences in drug metabolism among individual animals can lead to varied responses.
-
Solution: Use a sufficiently large sample size to account for inter-individual variability. If possible, use genetically homogenous animal strains.
-
-
Possible Cause 2: Inconsistent Drug Administration. Improper or inconsistent administration of this compound can lead to variable drug exposure.
-
Solution: Ensure that the drug is administered consistently and accurately. For oral administration, be mindful of the animal's food intake, as it can affect absorption.[13]
-
Data Presentation
Table 1: this compound Dosage in Different Clinical and Preclinical Applications
| Application | Species | Dosage Range | Key Findings | Reference |
| Epilepsy | Human | 100-600 mg/day (adults) | Effective as adjunctive therapy for partial seizures. | [13][14] |
| Human | 4-8 mg/kg/day (children) | Effective for partial seizures. | [14] | |
| Parkinson's Disease | Human | 25-50 mg/day | Significant reduction in UPDRS III score and daily "OFF" time. | [1] |
| Neuroprotection | Mouse | 30 mg/kg (intraperitoneal) | Increased glutathione (GSH) levels in the basal ganglia. | [2] |
| Rat | 0.3-10 µM (in vitro) | Protection against rotenone-induced mitochondrial complex I inhibition. | [10] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Neuroprotective Effect Against Oxidative Stress
-
Cell Culture: Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
This compound Pre-treatment: Pre-treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) for 24 hours. Include a vehicle control group.
-
Induction of Oxidative Stress: Induce oxidative stress by exposing the cells to an agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for a predetermined duration.
-
Assessment of Cell Viability: Measure cell viability using a standard assay such as the MTT or LDH assay.
-
Measurement of Oxidative Stress Markers: Quantify markers of oxidative stress, such as reactive oxygen species (ROS) levels using a fluorescent probe (e.g., DCFDA) and glutathione (GSH) levels using a commercially available kit.
-
Western Blot Analysis: Analyze the expression of key proteins involved in the oxidative stress response and cell death pathways (e.g., Nrf2, HO-1, Bax, Bcl-2).
Protocol 2: In Vivo Evaluation of this compound's Neuroprotective Efficacy in a Mouse Model of Parkinson's Disease
-
Animal Model: Use a well-established mouse model of Parkinson's disease, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induced model.
-
This compound Administration: Administer this compound (e.g., 25 or 50 mg/kg, orally or intraperitoneally) daily, starting either before or after the MPTP administration, depending on whether you are assessing prophylactic or therapeutic effects. Include a vehicle-treated control group.
-
Behavioral Assessment: Perform behavioral tests to assess motor function, such as the rotarod test and the pole test, at regular intervals.
-
Immunohistochemistry: At the end of the study, sacrifice the animals and perfuse the brains. Prepare brain sections for immunohistochemical staining of tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.
-
Neurochemical Analysis: Measure the levels of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
-
Analysis of Neuroinflammation: Perform immunohistochemistry or Western blot analysis to assess markers of microglial activation (e.g., Iba1) and pro-inflammatory cytokines (e.g., TNF-α) in the brain tissue.
Visualizations
Caption: this compound's multifaceted neuroprotective signaling pathways.
References
- 1. This compound for the Treatment of Parkinson Disease: A Current Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of this compound target astrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. The anti-parkinsonian drug this compound reduces neuroinflammation: Role of microglial Nav 1.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Electrophysiological actions of this compound on striatal neurons: Selective neuroprotection against complex I mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A mechanistic approach to explore the neuroprotective potential of this compound in seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new population pharmacokinetic model for dosing optimization of this compound in patients with refractory epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. epilepsy.com [epilepsy.com]
Strategies to reduce variability in Zonisamide experimental outcomes.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Zonisamide in experimental settings. It offers troubleshooting strategies, frequently asked questions, detailed experimental protocols, and summarized quantitative data to help reduce variability and ensure reliable outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's precise mechanism of action is not fully established, but it is known to have a multi-faceted effect on the central nervous system. Its primary anticonvulsant properties are attributed to the blockade of voltage-sensitive sodium channels and reduction of T-type calcium currents.[1][2] This dual action helps to stabilize neuronal membranes and suppress hypersynchronization of neurons.[3] Additionally, this compound may modulate GABA-mediated neuronal inhibition and has a weak inhibitory effect on carbonic anhydrase, though this is not considered a major contributor to its antiepileptic activity.[4][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3] For in vivo studies in rodents, it can be administered orally (p.o.).[6] this compound capsules should be stored at room temperature, protected from light and moisture.[7] Stock solutions in methanol are stable for at least 30 days when stored at 4°C.[6]
Q3: Are there known drug interactions that can affect this compound's efficacy in preclinical studies?
A3: Yes, co-administration of other antiepileptic drugs (AEDs) that induce cytochrome P450 enzymes, such as phenytoin, phenobarbital, and carbamazepine, can increase the clearance of this compound, potentially reducing its efficacy.[1][8] Conversely, this compound does not appear to significantly affect the plasma concentrations of these other AEDs.[9] It is crucial to consider these potential interactions when designing and interpreting polytherapy studies.
Q4: What are the common adverse effects observed in animal models treated with this compound?
A4: Common side effects in animal models include sedation, ataxia (incoordination), anorexia (loss of appetite), and weight loss.[10][11] In some cases, behavioral changes such as aggression have been reported in dogs.[10] These effects are often dose-dependent.[9]
Troubleshooting Guide
Issue 1: High variability in seizure thresholds or seizure scores between animals in the same treatment group.
-
Q: My in vivo seizure model (e.g., MES, kindling) is showing significant variability in response to this compound. What are the potential causes and solutions?
-
A:
-
Animal Strain and Genetics: Different rodent strains can exhibit varying sensitivities to both seizure induction and drug treatment.[9]
-
Solution: Ensure you are using a consistent and well-characterized animal strain for all experiments. Report the strain used in your methodology.
-
-
Animal Handling and Stress: Stress from handling and injection can significantly impact seizure thresholds.
-
Solution: Acclimate animals to the experimental environment and handling procedures. Use consistent and gentle handling techniques for all animals.
-
-
Drug Formulation and Administration: Inconsistent drug formulation, especially for suspensions, can lead to variable dosing.[12] Improper administration (e.g., incorrect gavage technique) can also affect drug absorption.
-
Solution: If using a suspension, ensure it is thoroughly and consistently mixed before each administration.[12] Standardize the administration procedure and ensure all personnel are properly trained.
-
-
Electrode Placement and Stimulus Parameters: In electroshock models, slight variations in electrode placement or stimulus intensity can lead to different seizure responses.
-
-
Issue 2: Inconsistent or unexpected results in in vitro assays.
-
Q: My cell-based assays with this compound are producing variable results. How can I improve consistency?
-
A:
-
Cell Line/Culture Purity and Health: Contamination or poor cell health can significantly impact experimental outcomes.
-
Solution: Regularly check cell cultures for contamination. Ensure cells are healthy and in the logarithmic growth phase before starting experiments.
-
-
Drug Concentration and Solubility: this compound precipitation in culture media at higher concentrations can lead to inaccurate dosing.
-
Solution: Prepare fresh drug dilutions for each experiment from a validated stock solution. Visually inspect for any precipitation. It is recommended to keep the final DMSO concentration consistent across all treatment groups and below a non-toxic level (e.g., <0.5%).[3]
-
-
Assay-Specific Variability: Different assay kits or batches can have inherent variability.
-
-
Issue 3: Unexpected animal mortality or severe adverse effects.
-
Q: I am observing a higher-than-expected mortality rate or severe adverse effects in my this compound-treated animals. What should I do?
-
A:
-
Dose and Administration Route: The dose may be too high for the chosen animal model or strain. The administration route could also influence toxicity.
-
Solution: Review the literature for established dose ranges for your specific model and strain. Consider conducting a dose-response study to determine the optimal therapeutic window. If administering intravenously, ensure a slow and steady infusion rate.
-
-
Metabolic Acidosis: this compound can cause metabolic acidosis, especially in pediatric patients, which might be a concern in young animal models.[15]
-
Solution: Monitor for signs of acidosis if relevant to your study. This may include checking blood gas levels.
-
-
Dehydration: this compound can cause decreased sweating and an increase in body temperature.[7]
-
Solution: Ensure animals have free access to water. Monitor for signs of dehydration.
-
-
-
Experimental Protocols
Maximal Electroshock Seizure (MES) Test
This protocol is adapted from standard procedures for evaluating anticonvulsant activity.[2][13][16]
1. Animals:
- Male ICR mice (23 ± 3 g) or Sprague-Dawley rats (200-250 g).[2][16]
- House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
- Acclimate animals for at least 3-5 days before the experiment.
2. Drug Administration:
- Administer this compound or vehicle (e.g., 0.5% methylcellulose) orally (p.o.) at a defined time before the electroshock (e.g., 60 minutes).[2] The volume should be consistent (e.g., 10 mL/kg).[2]
3. MES Procedure:
- Apply a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the animal.[13]
- Place corneal electrodes wetted with saline over the eyes.
- Deliver a constant alternating current stimulus (e.g., 60 Hz, 50 mA for 200 msec for mice; 150 mA for 0.2 sec for rats).[2][13]
- Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
4. Endpoint and Analysis:
- The primary endpoint is the abolition of the tonic hindlimb extension.[13]
- Calculate the percentage of animals protected in each treatment group.
- Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.
Corneal Kindling Model
This protocol is based on established methods for inducing a kindled state in mice.[9][14][17]
1. Animals:
- Male CF-1 or C57BL/6 mice (5-6 weeks old).[14]
- House and acclimate as described for the MES test.
2. Kindling Procedure:
- Apply a drop of topical anesthetic to the corneas.
- Deliver a constant current stimulation through corneal electrodes (e.g., 60 Hz, 3 mA for 3 seconds for CF-1 mice; 1.5 mA for C57BL/6 mice).[14]
- Administer stimulations twice daily.
- Score the behavioral seizure response according to a standardized scale (e.g., Racine scale).
- An animal is considered "fully kindled" after exhibiting a criterion number of consecutive Stage 5 seizures (e.g., 5 consecutive).[14]
3. Drug Testing:
- Allow a washout period of at least 3-4 days after the last kindling stimulation before drug testing.[14]
- Administer this compound or vehicle at the time of peak effect determined from acute models.[14]
- Deliver a single kindling stimulation and score the seizure response.
- A significant reduction in the mean seizure score compared to the vehicle group indicates anticonvulsant activity.
In Vitro Neurite Outgrowth Assay
This protocol is adapted from a study evaluating this compound's effect on primary motor neurons.[3]
1. Cell Culture:
- Culture primary spinal motor neurons from mouse embryos (e.g., E13.5 of C57BL/6J mice) on poly-L-lysine and laminin-coated plates.[3]
- Maintain cells in a suitable neuron culture medium.
2. This compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Add this compound to the culture medium at the desired final concentrations (e.g., 1-20 µM), ensuring the final DMSO concentration is consistent across all wells and non-toxic (e.g., 0.5%).[3]
3. Neurite Outgrowth Assessment (Scratch Assay):
- After allowing neurites to extend (e.g., 48 hours), create a linear scratch in the neurite network using a sterile pipette tip.[3]
- Replace the medium with fresh medium containing the different concentrations of this compound.
- Culture for an additional period (e.g., 48 hours).
- Fix the cells and immunostain for a neuronal marker (e.g., ß-III tubulin).[3]
- Capture images of the scratched area and quantify the length or area of neurite regeneration using image analysis software.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Oral Bioavailability | ~100% | Human | [6] |
| Time to Peak Plasma Concentration (Tmax) | 2-6 hours (fasting) | Human | [18] |
| 4-6 hours (with food) | Human | [18] | |
| Plasma Protein Binding | ~40-50% | Human | [19] |
| Elimination Half-life | ~63 hours (monotherapy) | Human | [18] |
| 27-46 hours (with enzyme-inducing AEDs) | Human | [9] | |
| Metabolism | Primarily by CYP3A4 | Human | [20] |
Table 2: Effective Doses (ED50) of this compound in Preclinical Models
| Model | Species | ED50 | Reference |
| Maximal Electroshock Seizure (MES) | Mouse | Varies by study | [21] |
| Corneal Kindling | Mouse | Varies by study | [20] |
Visualizations
Caption: this compound's multifaceted mechanism of action.
Caption: Generalized workflow for in vivo this compound efficacy testing.
Caption: Decision tree for troubleshooting variable this compound results.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. This compound Enhances Neurite Elongation of Primary Motor Neurons and Facilitates Peripheral Nerve Regeneration In Vitro and in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ark-tdm.com [ark-tdm.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Rapid and Sensitive High Performance Liquid Chromatographic Determination of this compound in Human Serum Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epilepsy.com [epilepsy.com]
- 8. This compound: A Comprehensive, Updated Review for the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Abnormal Behavior Episodes Associated With this compound in Three Dogs: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | VCA Animal Hospitals [vcahospitals.com]
- 12. dovepress.com [dovepress.com]
- 13. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 14. Corneal Kindling Seizure Test (mouse) [panache.ninds.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Validation of corneally kindled mice: a sensitive screening model for partial epilepsy in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. Comparative anticonvulsant efficacy in the corneal kindled mouse model of partial epilepsy: Correlation with other seizure and epilepsy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Identification and analysis of Zonisamide metabolites in preclinical samples.
Technical Support Center: Zonisamide Metabolite Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification and analysis of this compound metabolites in preclinical samples.
Frequently Asked Questions (FAQs) on this compound Metabolism
A foundational understanding of this compound's metabolic fate is crucial for accurate experimental design and data interpretation.
Q1: What are the major metabolic pathways of this compound in preclinical models?
This compound is primarily metabolized through two main pathways.[1] The first involves acetylation by N-acetyl-transferases to form N-acetyl this compound.[2][3] The second pathway is a reduction of the 1,2-benzisoxazole ring, mediated mainly by the cytochrome P450 isozyme CYP3A4, to form an open-ring metabolite, 2–sulfamoylacetyl phenol (SMAP).[2][4][5] Oxidation reactions are considered to play a minor role in its metabolism.[2]
Q2: What are the primary metabolites of this compound that should be targeted for analysis?
The primary metabolites identified in preclinical and clinical samples are N-acetyl this compound and 2–sulfamoylacetyl phenol (SMAP).[2][3] SMAP subsequently undergoes Phase II conjugation to form SMAP-glucuronide, which is a major excretory product.[2][3] Therefore, key analytes to monitor are the parent drug (this compound), N-acetyl this compound, and SMAP.
Q3: Are the metabolites of this compound considered pharmacologically active?
The metabolites of this compound are generally considered to be pharmacologically inactive.[6] The therapeutic and toxicological profiles are primarily attributed to the parent compound.
Q4: How is this compound and its metabolites typically excreted?
This compound and its metabolites are mainly excreted in the urine.[2] Following administration of a radiolabeled dose, approximately 62% of the radioactivity is recovered in the urine.[2] The excreted compounds consist of about 35% unchanged this compound, 15% N-acetyl this compound, and 50% as the glucuronide of SMAP.[2][3]
Caption: Metabolic pathway of this compound.
Troubleshooting Guide for Metabolite Analysis
This guide addresses common challenges encountered during the analysis of this compound metabolites.
Q1: My LC-MS/MS signal for this compound metabolites is low or inconsistent. What are the potential causes?
Low or variable signal intensity is a common issue in metabolite analysis.[7] Consider the following factors:
-
Matrix Effects: Endogenous components in biological matrices like plasma or urine can co-elute with your analytes and cause ion suppression or enhancement in the mass spectrometer.[7] To mitigate this, optimize chromatographic separation, dilute the sample, or use more effective sample preparation techniques like solid-phase extraction (SPE).
-
Metabolite Instability: Metabolites can be unstable and degrade during sample collection, storage, or processing.[7] Ensure samples are kept at appropriate temperatures (e.g., frozen at ≤ -10°C) and minimize freeze-thaw cycles.[8]
-
Suboptimal Extraction: The chosen sample preparation method (e.g., protein precipitation) may not be efficient for all metabolites. Experiment with different solvents or techniques to improve recovery.
-
Instrument Parameters: Ensure that MS source parameters (e.g., capillary voltage, gas flow, temperature) and analyte-specific parameters (e.g., collision energy) are optimized for each metabolite, not just the parent drug.[9]
Q2: I'm observing unexpected peaks in my chromatogram. How can I confirm if they are related to this compound?
The identification of unknown peaks is a key challenge.[10]
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain an accurate mass measurement of the unknown peak. This allows you to predict a molecular formula and compare it against potential biotransformations of this compound (e.g., hydroxylation, demethylation).[10]
-
Tandem MS (MS/MS) Fragmentation: Compare the MS/MS fragmentation pattern of the unknown peak with that of the parent this compound drug. Metabolites often retain a significant portion of the parent structure, leading to shared fragment ions.[11]
-
Metabolite Prediction Software: Utilize software to predict likely metabolites based on the structure of this compound and known metabolic reactions.
Q3: My quantitative results for this compound differ significantly between whole blood and plasma samples. Why is this happening?
This discrepancy is expected due to this compound's high affinity for red blood cells (RBCs).[6] The concentration of this compound can be up to 8-fold higher in erythrocytes than in plasma.[2][12] This leads to non-linear pharmacokinetics when measuring whole blood concentrations.[5] For consistent and reliable therapeutic drug monitoring, it is crucial to use the same sample matrix (preferably plasma or serum) for all analyses and to clearly report which matrix was used.[5][8]
Q4: I am struggling to chromatographically separate two isomeric metabolites. What can I do?
Separating isomers is a significant analytical challenge.[13]
-
Optimize Chromatography: Experiment with different column chemistries (e.g., C18, HILIC), mobile phase compositions, pH, and gradient slopes to improve resolution.
-
MS/MS Differentiation: Even if isomers co-elute, they may produce different MS/MS fragmentation patterns or different relative abundances of fragment ions, which can be used for differentiation and quantification.[13]
Caption: Troubleshooting workflow for low MS signal.
Experimental Protocols
These generalized protocols provide a starting point for developing specific methods for this compound metabolite analysis.
Protocol 1: Protein Precipitation for Plasma/Serum Samples
This is a rapid and common method for sample cleanup prior to LC-MS/MS analysis.
-
Thaw Samples: Allow preclinical plasma or serum samples to thaw completely on ice.
-
Aliquot: Transfer 100 µL of the plasma/serum sample into a clean microcentrifuge tube.
-
Add Internal Standard: Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled version of this compound) to correct for variability.[14]
-
Precipitate Proteins: Add 300 µL of cold acetonitrile (or methanol). This 3:1 ratio of organic solvent to sample is a common starting point.
-
Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis. Avoid disturbing the protein pellet.
-
Dilute (Optional): The supernatant can be diluted further with the initial mobile phase to reduce solvent effects before injection.
Protocol 2: General UPLC-MS/MS Method Parameters
This protocol outlines typical starting conditions for a UPLC-MS/MS method for quantifying this compound and its metabolites.[9][15]
-
LC System: UPLC/UHPLC system
-
Column: A reversed-phase C18 or amide column (e.g., Acquity UPLC BEH Amide, 2.1 × 100 mm, 1.7 µm) is a good starting point.[15]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient: A gradient from low to high organic phase (Mobile Phase B) over several minutes to separate the parent drug from its more polar metabolites.
-
Injection Volume: 1 - 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).[15]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification. At least two MRM transitions (precursor ion → product ion) should be monitored for each analyte and internal standard for specificity.[15]
-
Source Parameters: Optimize desolvation temperature (~500-650°C), desolvation gas flow (~1000 L/h), and capillary voltage (~3.5 kV) for maximum signal intensity.[9][16]
Caption: General experimental workflow for metabolite analysis.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, primarily from human studies, which can serve as a reference for preclinical experiment design.
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Time to Peak (Tmax) | 2 - 6 hours | [2][3] |
| Plasma Protein Binding | ~40% | [2][3] |
| Apparent Volume of Distribution | ~1.45 L/kg | [2][3] |
| Plasma Half-life | ~63 hours | [3] |
| RBC Half-life | ~105 hours | [3] |
| Therapeutic Range (Human) | 10 - 40 µg/mL | [6][8] |
Table 2: Excretion Profile of this compound and its Metabolites in Urine
| Compound | Percentage of Excreted Dose | Reference |
| Unchanged this compound | 35% | [2][3] |
| N-acetyl this compound | 15% | [2][3] |
| Glucuronide of SMAP | 50% | [2][3] |
References
- 1. This compound – a review of experience and use in partial seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | Neupsy Key [neupsykey.com]
- 6. This compound, Serum - Mayo Clinic Laboratories | Neurology Catalog [neurology.testcatalog.org]
- 7. ijrpr.com [ijrpr.com]
- 8. ark-tdm.com [ark-tdm.com]
- 9. Quantification of this compound in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid identification of drug metabolites with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and this compound Concentrations in Serum in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Zonisamide Formulations for Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working to improve the bioavailability of Zonisamide formulations in a research setting.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and evaluation of this compound formulations.
| Problem | Potential Cause | Suggested Solution |
| Low this compound Solubility in Aqueous Buffers | This compound is sparingly soluble in water, which can lead to incomplete dissolution and inaccurate results in in vitro assays.[1] | 1. pH Adjustment: this compound's solubility can be influenced by pH. Experiment with buffers in the pH range of 1.2 to 6.8 to determine optimal solubility.[2] 2. Co-solvents: Consider the use of co-solvents such as propylene glycol or ethanol in small, controlled amounts to enhance solubility. Be aware that solvents can impact cellular assays.[3] 3. Sonication: Gentle sonication can help to dissolve this compound more effectively in aqueous media. |
| Inconsistent Results in Dissolution Studies | Variability in dissolution profiles can stem from formulation inconsistencies or improper testing parameters. | 1. Formulation Homogeneity: Ensure the this compound is uniformly dispersed in your formulation, especially for suspensions and solid dispersions. 2. Standardized Dissolution Method: Adhere strictly to a validated dissolution protocol, such as those outlined by the USP, using either Apparatus 1 (basket) or Apparatus 2 (paddle).[2][4][5][6] Maintain consistent agitation speed, temperature (37°C), and media volume. 3. Deaeration of Media: Remove dissolved gases from the dissolution medium as they can interfere with the test.[6] |
| High Variability in in vivo Pharmacokinetic Data | Erratic absorption can lead to inconsistent plasma concentrations in animal studies. | 1. Fasting State: Administer this compound to fasted animals to minimize the impact of food on absorption, which can delay Tmax.[7] 2. Formulation Strategy: For rapid and consistent absorption, consider developing an oral suspension or a solid dispersion to improve the dissolution rate.[8][9][10][11][12] 3. Vehicle Selection: The choice of vehicle for oral administration is critical. Ensure this compound remains stable and suspended in the chosen vehicle. |
| Precipitation of this compound in Stock Solutions | This compound may precipitate out of solution upon storage, particularly at high concentrations or low temperatures. | 1. Solvent Selection: Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions.[13] 2. Storage Conditions: Store stock solutions at room temperature or as determined by stability studies. Avoid refrigeration or freezing of aqueous-based stock solutions. 3. Fresh Preparations: For critical experiments, prepare fresh dilutions from a concentrated stock solution on the day of use. |
Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: What are the primary challenges when formulating this compound for research? A1: The main challenges include its limited aqueous solubility and the potential for variable dissolution rates from solid forms.[1] For oral formulations, achieving consistent and rapid absorption to obtain reliable pharmacokinetic data is a key consideration.[8][9]
-
Q2: How can I prepare a stable oral suspension of this compound for animal studies? A2: A stable oral suspension can be prepared by using a suitable suspending agent, such as xanthan gum, in combination with a buffering agent to maintain an optimal pH.[14][15] It is also important to control the particle size of the this compound powder to ensure uniformity.
-
Q3: What is a solid dispersion, and how can it improve this compound's bioavailability? A3: A solid dispersion involves dispersing this compound in a hydrophilic carrier matrix at a molecular level.[11][16][17] This technique can enhance the dissolution rate and, consequently, the oral bioavailability by presenting the drug in an amorphous, higher-energy state with an increased surface area for dissolution.[10][12]
Experimental Assays
-
Q4: Which in vitro assays are essential for evaluating new this compound formulations? A4: Key in vitro assays include solubility studies in various buffers, dissolution testing using USP apparatus, and permeability assessment using a Caco-2 cell monolayer model.[18][19][20][21][22]
-
Q5: What are the critical parameters for a this compound dissolution test? A5: Critical parameters include the choice of dissolution apparatus (typically USP Apparatus 1 or 2), agitation speed (e.g., 50-100 rpm), temperature (37°C), and the composition and pH of the dissolution medium.[2][4][5][6]
-
Q6: How can I assess the intestinal permeability of my this compound formulation? A6: The Caco-2 permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[18][19][20][21][22] This assay measures the transport of this compound across a monolayer of Caco-2 cells, providing an estimate of its intestinal absorption.
Experimental Protocols
In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
Objective: To determine the dissolution rate of a this compound formulation.
Materials:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution vessels (900 mL)
-
Water bath maintained at 37 ± 0.5°C
-
This compound formulation (e.g., capsule, tablet, or powder)
-
Dissolution medium (e.g., 900 mL of pH 1.2, 4.5, or 6.8 buffer)
-
Syringes and filters for sampling
-
HPLC system for analysis
Procedure:
-
Prepare the dissolution medium and deaerate it.
-
Assemble the dissolution apparatus and equilibrate the medium to 37 ± 0.5°C.
-
Place the this compound formulation into each dissolution vessel.
-
Start the paddle rotation at a specified speed (e.g., 75 rpm).
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Filter the samples immediately.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Calculate the cumulative percentage of drug dissolved at each time point.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a this compound formulation.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well plates)
-
Cell culture medium (e.g., DMEM with supplements)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
This compound formulation
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to form a differentiated monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the this compound formulation to the apical (A) side and fresh buffer to the basolateral (B) side to measure A-to-B permeability.
-
To measure B-to-A permeability (efflux), add the formulation to the basolateral side and fresh buffer to the apical side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points.
-
Analyze the this compound concentration in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a this compound formulation after oral administration.
Materials:
-
Rodents (e.g., Sprague-Dawley rats)
-
This compound formulation
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
LC-MS/MS system for plasma analysis
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the this compound formulation orally via gavage at a specific dose.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Visualizations
References
- 1. Clinical pharmacology and therapeutic drug monitoring of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fip.org [fip.org]
- 3. Pharmacokinetics of this compound ; Saturable Distribution into Human and Rat Erythrocytes and into Rat Brain [jstage.jst.go.jp]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. usp.org [usp.org]
- 6. rjpdft.com [rjpdft.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. US20190209529A1 - Oral pharmaceutical composition comprising this compound and process of preparation thereof - Google Patents [patents.google.com]
- 15. US20210308044A1 - Pharmaceutical suspension for oral dosage - Google Patents [patents.google.com]
- 16. Bioequivalence of Different Formulations of this compound Oral Suspensions: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. enamine.net [enamine.net]
- 20. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 22. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
Zonisamide Cognitive & Behavioral Effects: A Technical Support Resource for Animal Model Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cognitive and behavioral side effects of Zonisamide in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed cognitive and behavioral side effects of this compound in animal models?
A1: Based on preclinical studies, the most frequently reported side effects include sedation, ataxia (problems with movement and balance), and anorexia (decreased appetite).[1][2][3] In some cases, more complex behavioral changes such as agitation, irritability, and aggression have been documented, particularly at higher doses.[2][4] Conversely, some studies have suggested potential anxiolytic (anti-anxiety) effects in specific experimental paradigms.[5]
Q2: Are the cognitive and behavioral side effects of this compound dose-dependent?
A2: Yes, evidence strongly suggests that the adverse effects of this compound are dose-dependent.[4][6] Higher plasma concentrations are more likely to be associated with cognitive and behavioral deficits.[6][7] Therefore, careful dose-response studies are crucial in any experimental design. In some instances, adverse effects were reversible with a reduction in dosage.[1][4]
Q3: What are the known mechanisms behind this compound-induced cognitive and behavioral changes?
A3: The exact mechanisms are not fully elucidated, but this compound's broad pharmacological profile likely contributes to these effects. Its primary anticonvulsant action involves blocking voltage-gated sodium channels and T-type calcium channels.[8][9] Additionally, it modulates GABAergic and serotonergic neurotransmission and is a weak inhibitor of carbonic anhydrase.[8][9][10] These actions, while therapeutic for seizures, can also impact cognitive processes and behavior.
Q4: Can this compound have beneficial effects on cognition in certain animal models?
A4: Interestingly, yes. One study found that this compound improved spatial learning and memory in a mouse model of type 2 diabetes mellitus (T2DM).[11][12] This effect was associated with the attenuation of endoplasmic reticulum (ER) stress and a reduction in Alzheimer's disease-like pathologies, such as Aβ deposition and Tau hyperphosphorylation.[11][12] This suggests that the cognitive effects of this compound may be context-dependent and influenced by the underlying pathophysiology of the animal model.
Troubleshooting Guides
Issue 1: Unexpected Sedation or Ataxia in Study Animals
Potential Cause: The administered dose of this compound may be too high for the specific animal model, strain, or age group.
Troubleshooting Steps:
-
Verify Dosing Calculations: Double-check all calculations for dose preparation and administration.
-
Review Literature for Species-Specific Dosing: Consult literature for recommended starting doses in your specific animal model. For instance, in dogs, a starting dose of 2.5-5 mg/kg twice daily is often suggested.[1]
-
Implement a Dose-Reduction Strategy: If sedation or ataxia is observed, consider reducing the dose. In some cases, adverse events are transient and resolve with a lower dose.[1][4]
-
Monitor Plasma Concentrations: If feasible, measure plasma concentrations of this compound to correlate with behavioral observations. Cognitive effects have been linked to plasma concentrations greater than 30 µg/ml in some studies.[7]
-
Consider Administration Schedule: For side effects like decreased appetite, administering the total daily dose in two divided doses instead of a single dose may mitigate adverse effects by reducing peak serum concentrations.[1]
Issue 2: Aggressive or Agitated Behavior in Animals
Potential Cause: This can be an idiosyncratic reaction or a dose-dependent side effect.
Troubleshooting Steps:
-
Rule Out Other Stressors: Ensure that the observed aggression is not due to other environmental or experimental stressors.
-
Dose De-escalation: Gradually reduce the this compound dose to see if the aggressive behavior subsides. Case studies in dogs have shown that aggression can resolve within days of discontinuing or reducing the dose.[4]
-
Re-challenge (with caution): In some research contexts, a carefully monitored re-challenge with a lower dose after a washout period can help confirm if this compound is the causative agent.[4]
-
Monitor for Other Neurological Signs: Observe for any other concurrent neurological signs that might indicate a more severe adverse reaction.
Data Presentation
Table 1: Summary of Behavioral Side Effects of this compound in Animal Models
| Animal Model | Observed Behavioral Effect | Dose Range | Citation |
| Dogs | Reduced activity, decreased appetite, vomiting | 2.7-8.6 mg/kg q12h | [1] |
| Dogs | Sudden rage, aggression, insomnia, restlessness | Dose-dependent, improved with reduction | [4] |
| Mice | Anxiolytic-like effects (increased time in open arms of EPM) | Not specified | [5] |
| Rats | Impaired spatial memory (in combination with ethanol) | Not specified | [10] |
Table 2: Effects of this compound on Cognitive Performance in a T2DM Mouse Model
| Cognitive Test | T2DM Control Group | T2DM + this compound Group | Outcome | Citation |
| Morris Water Maze (Escape Latency - Day 5) | Increased | Decreased | Improved spatial learning | [11] |
| Morris Water Maze (Distance to Platform - Day 5) | Increased | Decreased | Improved spatial learning | [11] |
Experimental Protocols
Morris Water Maze for Assessing Spatial Learning and Memory
This protocol is adapted from studies evaluating the cognitive effects of this compound.[11]
-
Apparatus: A circular pool (approximately 120 cm in diameter) filled with opaque water (using non-toxic paint) maintained at 22-25°C. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface. Visual cues are placed around the pool.
-
Acquisition Phase (5 days):
-
Animals are subjected to four trials per day.
-
For each trial, the mouse is gently placed into the water at one of four starting positions.
-
The mouse is allowed to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain there for 15-30 seconds.
-
The time to reach the platform (escape latency) and the path taken are recorded using a video tracking system.
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
Visualizations
References
- 1. Clinical efficacy and tolerability of this compound monotherapy in dogs with newly diagnosed idiopathic epilepsy: Prospective open‐label uncontrolled multicenter trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cureepilepsy.org [cureepilepsy.org]
- 3. This compound | VCA Animal Hospitals [vcahospitals.com]
- 4. Abnormal Behavior Episodes Associated With this compound in Three Dogs: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound (CI-912) and cognition: results from preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound – a review of experience and use in partial seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of this compound and Ethanol on Various Types of Memory in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Ameliorates Cognitive Impairment by Inhibiting ER Stress in a Mouse Model of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Ameliorates Cognitive Impairment by Inhibiting ER Stress in a Mouse Model of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Surgical Procedures for Zonisamide Administration in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Zonisamide in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
I. Troubleshooting Guides & FAQs by Administration Route
This section offers practical solutions to common problems encountered during various this compound administration procedures.
A. Oral Gavage (Rodents)
Q1: What are the signs of incorrect gavage needle placement?
A1: Signs of improper placement include resistance during needle insertion, the animal struggling or choking, and fluid bubbling from the nose. If any of these occur, immediately stop the procedure, remove the needle, and re-evaluate your technique.
Q2: The animal is exhibiting respiratory distress after gavage. What should I do?
A2: Respiratory distress may indicate accidental administration into the lungs. This is a critical adverse event. The animal should be closely monitored, and if distress is severe or persistent, humane euthanasia is recommended. To prevent this, ensure the gavage needle is correctly sized and gently passed along the upper palate into the esophagus.
Q3: I am finding it difficult to pass the gavage needle. What could be the issue?
A3: Resistance can be due to incorrect angle of insertion, using a needle that is too large, or the animal not being properly restrained. Ensure the animal is securely held with its head and body in a straight line. The needle should be inserted gently towards the back of the throat and should pass smoothly down the esophagus. Do not force the needle.
B. Intraperitoneal (IP) Injection (Mice & Rats)
Q1: I aspirated a yellow fluid/greenish-brown material into the syringe upon needle insertion. What does this mean?
A1: Aspiration of yellow fluid indicates entry into the urinary bladder, while greenish-brown material suggests puncture of the intestines. In either case, withdraw the needle immediately, discard the syringe and needle, and use a fresh preparation for a new injection attempt at a slightly different location. Monitor the animal closely for any signs of distress.[1]
Q2: There is bleeding at the injection site after the IP injection. What should I do?
A2: Minor bleeding can be controlled by applying gentle pressure to the site with sterile gauze until it stops.[1] To minimize bleeding, use the appropriate needle size and ensure a swift, clean puncture.
Q3: How can I be sure I am injecting into the peritoneal cavity and not subcutaneously?
A3: Ensure the needle is inserted at the correct angle (approximately 30-45 degrees) and depth. You should feel a slight "pop" as the needle penetrates the peritoneum. Before injecting, gently pull back on the plunger (aspirate); if you meet resistance (negative pressure), you are likely in the correct space. If it is easy to aspirate, you may be in the subcutaneous space.
C. Subcutaneous (SC) Injection (Rodents)
Q1: A lump has formed at the injection site. Is this a cause for concern?
A1: A small, temporary lump is common and is usually the result of the injected solution pooling under the skin before it is absorbed. However, if the lump is very large, hard, painful, or persists for an extended period, it could indicate an inflammatory reaction or infection. Ensure your injection volume is within the recommended limits and that the this compound solution is at an appropriate pH and temperature.
Q2: The animal is showing signs of skin irritation or necrosis at the injection site. What could be the cause?
A2: This can be caused by the formulation of the this compound solution being too acidic, alkaline, or hypertonic. It is crucial to use a vehicle that is biocompatible and to adjust the pH of the solution to be as close to physiological pH as possible.
D. Intravenous (IV) Administration (Dogs)
Q1: I am having trouble visualizing and hitting the vein for catheter placement.
A1: Proper restraint and vessel distension are key. Have an assistant apply pressure proximal to the injection site to "raise" the vein. Shaving the hair over the vein and cleansing the skin with alcohol can also improve visualization. Using an appropriate gauge catheter for the size of the vessel is also critical.[2][3]
Q2: The area around the catheter is swelling during injection. What is happening?
A2: Swelling indicates that the catheter is no longer in the vein and the solution is being administered into the perivascular space (extravasation). Stop the injection immediately, remove the catheter, and apply gentle pressure to the site. A new catheter will need to be placed in a different location, preferably in another limb.[4]
Q3: The IV catheter is not flowing freely. What should I check?
A3: Check for kinks in the catheter or administration line. The catheter may also be occluded by a clot or be positioned against the vessel wall. Try flushing with a small amount of sterile saline. If it does not flush easily, do not force it. The catheter will likely need to be replaced.
E. Stereotaxic Injection (Rats)
Q1: How do I ensure the accuracy of my injection coordinates?
A1: Use a reliable stereotaxic atlas for the species and strain of your rat. Carefully identify bregma and lambda as your reference points. Ensure the animal's head is level in the stereotaxic frame. Perform a trial run with a dye solution to verify your coordinates before injecting the this compound.
Q2: I am observing backflow of the injectate up the cannula track. How can I prevent this?
A2: Inject the solution slowly and leave the injection needle in place for a few minutes after the injection is complete to allow for diffusion into the brain tissue.[5] Withdrawing the needle too quickly can cause the solution to be drawn back up the path of least resistance.
Q3: The animal is not recovering well from the anesthesia after surgery. What should I do?
A3: Ensure the animal is kept warm during and after the procedure to prevent hypothermia. Monitor vital signs closely. If recovery is prolonged, consult with a veterinarian. The choice of anesthetic and its duration should be carefully considered to minimize recovery time.
II. Data Presentation: this compound Dosage and Administration in Animal Models
The following tables summarize quantitative data for this compound administration across different animal species and routes.
Table 1: Recommended Dosages of this compound in Various Animal Models
| Animal Model | Administration Route | Dosage Range | Frequency | Reference |
| Mouse | Intraperitoneal (IP) | 25 - 75 mg/kg | Single dose | [6] |
| Rat | Intraperitoneal (IP) | 25 - 100 mg/kg | - | [7] |
| Dog | Oral (PO) | 3 - 10 mg/kg | Twice daily | [8] |
| Dog | Intravenous (IV) | 6 mg/kg | Single dose | [9] |
| Cat | Oral (PO) | 20 mg/kg | Once daily | [10] |
Table 2: Common Adverse Events Observed with this compound Administration in Animal Models
| Animal Model | Adverse Events | Reference |
| Dog | Sedation, ataxia, vomiting, loss of appetite, liver disease (rare), urinary stones (rare), aggression (rare) | [11][12][13] |
| Cat | Anorexia, diarrhea, vomiting, somnolence, locomotor ataxia | [10] |
| Rat | Decreased sperm concentration and motility (at high doses) | [7] |
III. Experimental Protocols
A. Protocol for Intraperitoneal (IP) Injection in Mice
-
Preparation:
-
Restraint:
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Position the mouse in dorsal recumbency with the head tilted slightly downward.
-
-
Injection:
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[14]
-
Insert the needle, bevel up, at a 30-45 degree angle.[15]
-
Aspirate by pulling back on the plunger to ensure you have not entered a blood vessel or organ. You should feel negative pressure.[1]
-
Inject the solution slowly and steadily.
-
-
Post-injection:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
-
B. Protocol for Stereotaxic Injection in Rats
-
Anesthesia and Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Place the animal in the stereotaxic apparatus, ensuring the head is level.[16]
-
Shave the scalp and clean the area with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a midline incision to expose the skull.
-
Identify bregma and lambda and use a stereotaxic atlas to determine the coordinates for the target brain region.
-
Drill a small burr hole at the target coordinates.
-
-
Injection:
-
Lower the injection cannula or microsyringe to the desired depth.
-
Infuse the this compound solution at a slow and controlled rate (e.g., 0.1-0.5 µL/min) to prevent tissue damage and backflow.
-
Leave the needle in place for a few minutes post-injection before slowly retracting it.[5]
-
-
Post-operative Care:
-
Suture the incision and provide post-operative analgesia.
-
Keep the animal warm and monitor its recovery from anesthesia.
-
IV. Mandatory Visualizations
A. This compound Administration Experimental Workflow
Caption: Experimental workflow for evaluating this compound efficacy in a rodent seizure model.
B. This compound's Proposed Mechanism of Action Signaling Pathway
Caption: Proposed mechanisms of action for this compound's anticonvulsant effects.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. research.vt.edu [research.vt.edu]
- 3. bristol.ac.uk [bristol.ac.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. olac.berkeley.edu [olac.berkeley.edu]
- 6. A solvent used for antiepileptic drugs increases serum and brain this compound concentrations in seizure-susceptible el mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The effect of oral this compound treatment on serum phenobarbital concentrations in epileptic dogs [frontiersin.org]
- 9. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 10. Pharmacokinetics and toxicity of this compound in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vcahospitals.com [vcahospitals.com]
- 12. This compound (Zonegran) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 13. Frontiers | Abnormal Behavior Episodes Associated With this compound in Three Dogs: A Case Report [frontiersin.org]
- 14. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 15. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 16. rwdstco.com [rwdstco.com]
Zonisamide Technical Support Center: A Guide for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals on the use of Zonisamide in animal models. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation, with a focus on adjusting protocols for different animal strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sulfonamide anticonvulsant drug. Its precise mechanism of action is multifaceted and not fully elucidated, but it is known to exert its effects through several pathways. It blocks voltage-gated sodium channels and T-type calcium channels, which stabilizes neuronal membranes and suppresses hypersynchronization of neurons.[1][2][3] Additionally, it modulates GABAergic and glutamatergic neurotransmission and is a weak inhibitor of carbonic anhydrase.[1]
Q2: What are the general recommended starting doses for this compound in common laboratory animal species?
This compound dosages can vary significantly depending on the animal species, strain, and the specific experimental model being used. It is crucial to perform dose-finding studies for each specific protocol. However, based on published literature, the following are general starting dose ranges:
-
Mice: 20-50 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.).[4][5]
-
Dogs: 5-10 mg/kg, p.o., typically administered twice daily.[8]
-
Cats: 5-10 mg/kg, p.o., often administered once daily due to a longer half-life.[8][9][10]
Q3: How should this compound be prepared and administered for animal studies?
This compound is available in capsule and suspension forms.[8][11] For oral administration in rodents, it can be suspended in a vehicle such as 0.5% sodium carboxymethyl cellulose.[5] Capsules can be opened and the contents mixed with a palatable food item for larger animals like dogs and cats.[12] It can be given with or without food, but consistency is recommended.[12] If vomiting occurs, administering with food may be beneficial.[12]
Q4: Are there known differences in this compound metabolism and pharmacokinetics between different animal strains?
Yes, metabolic and pharmacokinetic profiles of drugs can vary significantly between different animal strains. For instance, studies have highlighted differences in drug metabolism between Sprague-Dawley and Wistar rats.[13] While direct comparative pharmacokinetic studies for this compound across a wide range of strains are limited, it is a critical factor to consider. Researchers should assume that variations exist and conduct pilot studies to determine the optimal dosing regimen for their specific strain.
Q5: What are the common side effects of this compound observed in animal studies?
Common side effects are generally related to the central nervous system and gastrointestinal tract. These can include:
More serious, but less common, side effects can include metabolic acidosis, kidney stone formation, and in rare cases, liver or blood cell abnormalities.[8][14][15]
Troubleshooting Guide
Problem 1: Lack of Efficacy or Variable Seizure Control
| Possible Cause | Troubleshooting Steps |
| Inappropriate Dosage for the Animal Strain | Different strains can have varying sensitivities and metabolic rates. For example, C57BL/6J mice have been shown to have a higher maximal electroshock seizure threshold (MEST) compared to DBA/2J mice, suggesting potential differences in required therapeutic doses.[16] Solution: Conduct a dose-response study for your specific animal strain and seizure model to determine the optimal effective dose. |
| Pharmacokinetic Interactions | Co-administration of other drugs can alter this compound metabolism. For instance, phenobarbital can increase the clearance of this compound.[17] Solution: Review all co-administered substances for potential drug interactions. If possible, conduct pharmacokinetic studies to assess for any significant alterations in this compound levels. |
| Incorrect Administration or Formulation | Improper suspension or incomplete administration of the drug can lead to inconsistent dosing. Solution: Ensure the drug is homogenously suspended before each administration. For oral gavage, verify proper technique to ensure the full dose is delivered to the stomach. |
| Development of Tolerance | While not extensively reported, the possibility of tolerance with chronic administration should be considered. Solution: Monitor seizure frequency over time. If a decrease in efficacy is observed, a modest dose escalation may be warranted, while carefully monitoring for side effects. |
Problem 2: Adverse Events or Toxicity
| Possible Cause | Troubleshooting Steps |
| Dose is too High for the Specific Strain | As with efficacy, sensitivity to the toxic effects of a drug can be strain-dependent. Solution: Reduce the dose and observe if adverse effects resolve. A dose de-escalation study may be necessary to find the maximum tolerated dose for your strain. |
| Metabolic Acidosis | This compound is a carbonic anhydrase inhibitor and can cause metabolic acidosis, especially at higher doses.[8] Solution: Monitor physiological parameters such as blood pH and bicarbonate levels if metabolic acidosis is suspected. Consider reducing the dose or discontinuing the drug if severe. |
| Dehydration | This compound can increase the risk of kidney stone formation, and dehydration can exacerbate this.[15] Solution: Ensure animals have free access to water at all times. Monitor for signs of dehydration. |
| Off-Target Effects | This compound has a broad mechanism of action and may have unforeseen effects in specific genetic backgrounds. Solution: Carefully document all observed side effects. If severe, consider discontinuing the drug and exploring alternative anticonvulsants. |
Data Presentation
Table 1: this compound Dosage and Efficacy in Different Animal Models
| Animal Species/Strain | Seizure Model | Effective Dose Range (mg/kg) | Route of Administration | Observed Efficacy | Reference |
| Mouse (General) | Maximal Electroshock (MES) | 20-50 | i.p., p.o. | Effective against tonic extension seizures. | [4][18][19] |
| Mouse (General) | Pentylenetetrazol (PTZ) | Not effective against clonic seizures. | i.p. | Ineffective against PTZ-induced clonic seizures. | [8] |
| Rat (Wistar) | Pentylenetetrazol (PTZ) | 12.5-100 | i.p. | Suppressed the tonic phase of generalized seizures. | [4] |
| Rat (Sprague-Dawley) | Amygdala Kindling | Dose-dependent increase in afterdischarge threshold. | p.o. | Synergistic effect when combined with perampanel. | [2][5] |
| Dog | Idiopathic Epilepsy | 5-10 (twice daily) | p.o. | Reduction in seizure frequency. | [8] |
| Cat | Idiopathic Epilepsy | 5-10 (once daily) | p.o. | Well-tolerated and efficacious in controlling seizures. | [9][10] |
Table 2: Common Pharmacokinetic Parameters of this compound
| Parameter | Human | Rat | Mouse | Dog | Cat | Reference |
| Bioavailability | ~100% | High | High | Good | Good | [6][8][17] |
| Protein Binding | 40-60% | Not specified | Not specified | Not specified | Not specified | [16] |
| Elimination Half-life | 63-69 hours | Not specified | ~15 hours | ~15 hours | ~35 hours | [8][16] |
| Metabolism | Hepatic (CYP3A4) | Hepatic | Hepatic | Hepatic | Hepatic | [17] |
Experimental Protocols
Maximal Electroshock (MES) Seizure Test in Mice
This protocol is adapted from standard procedures used to screen for anticonvulsant activity.[11][20]
-
Animals: Adult male mice (e.g., C57BL/6J or BALB/c, 20-25g).
-
Drug Administration: Administer this compound or vehicle (e.g., 0.5% methylcellulose) intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the seizure induction (typically 30-60 minutes).
-
Seizure Induction:
-
Apply a drop of saline to the corneal electrodes.
-
Deliver an electrical stimulus (e.g., 50-60 Hz, 0.2 seconds duration, current determined by strain sensitivity) via corneal electrodes.
-
-
Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The endpoint is the abolition of the tonic hindlimb extension.
-
Data Analysis: Determine the median effective dose (ED50) of this compound required to protect 50% of the animals from the tonic hindlimb extension seizure.
Pentylenetetrazol (PTZ)-Induced Seizure Test in Rats
This protocol is a common model for generalized seizures.[4][7][12][21]
-
Animals: Adult male rats (e.g., Wistar or Sprague-Dawley, 200-250g).
-
Drug Administration: Administer this compound or vehicle i.p. or p.o. 30-60 minutes prior to PTZ injection.
-
Seizure Induction: Inject a convulsive dose of PTZ (e.g., 60-85 mg/kg, s.c. or i.p.).
-
Observation: Observe the animals for a period of 30 minutes and score the seizure severity based on a standardized scale (e.g., Racine scale). Key endpoints include the latency to the first seizure and the severity of the seizures (e.g., clonic, tonic-clonic).
-
Data Analysis: Compare the seizure scores and latencies between the this compound-treated and vehicle-treated groups.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound suppresses the tonic phase but not the clonic phase of generalized seizures in developing rats [ouci.dntb.gov.ua]
- 4. This compound suppresses the tonic phase but not the clonic phase of generalized seizures in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound at clinically relevant concentrations inhibits field EPSP but not presynaptic fiber volley in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Behavioral effects of this compound on L-DOPA-induced dyskinesia in Parkinson's disease model mice [frontiersin.org]
- 7. Comparison between standard protocol and a novel window protocol for induction of pentylenetetrazol kindled seizures in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. A retrospective study of the efficacy of this compound in controlling seizures in 57 cats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Marked strain and substrain differences in induction of status epilepticus and subsequent development of neurodegeneration, epilepsy, and behavioral alterations in rats. [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: A Comprehensive, Updated Review for the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 16. Mouse strain variation in maximal electroshock seizure threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interactions between this compound and conventional antiepileptic drugs in the mouse maximal electroshock test model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound blocks T-type calcium channel in cultured neurons of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound – a review of experience and use in partial seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Zonisamide vs. Topiramate: A Comparative Guide on Efficacy in Refractory Seizures
In the landscape of antiepileptic drugs (AEDs) for refractory seizures, both Zonisamide and Topiramate stand as significant therapeutic options. While sharing some mechanistic similarities, their distinct pharmacological profiles lead to differences in efficacy and tolerability. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action
Both this compound and Topiramate are broad-spectrum AEDs, indicating they act on multiple targets within the central nervous system to suppress neuronal hyperexcitability.
This compound is a benzisoxazole derivative. Its anticonvulsant activity is primarily attributed to two main actions:
-
Blockade of voltage-gated sodium channels: This action stabilizes neuronal membranes and prevents sustained, repetitive firing of neurons.
-
Inhibition of T-type calcium channels: This reduces the flow of calcium ions into neurons, which is particularly relevant in controlling absence seizures.[1][2]
Additionally, this compound is understood to modulate GABA-mediated inhibition and acts as a weak inhibitor of carbonic anhydrase.[1]
Topiramate , a sulfamate-substituted monosaccharide, has a more complex and multifaceted mechanism of action:
-
Blockade of voltage-gated sodium channels: Similar to this compound, it limits repetitive neuronal firing.[3][4]
-
Enhancement of GABAergic activity: It potentiates the activity of the inhibitory neurotransmitter GABA at GABA-A receptors.[3][5]
-
Antagonism of glutamate receptors: It specifically blocks AMPA and kainate subtypes of glutamate receptors, reducing excitatory neurotransmission.[3][4]
-
Inhibition of L-type calcium channels. [3]
-
Inhibition of carbonic anhydrase: It has a more pronounced inhibitory effect on this enzyme compared to this compound.[3][4]
Comparative Efficacy from Clinical Trials
Direct head-to-head trials comparing this compound and Topiramate in refractory seizures are limited. However, data from systematic reviews and meta-analyses of placebo-controlled trials allow for a robust indirect comparison of their efficacy as adjunctive therapies. The primary efficacy endpoint in these studies is typically the "responder rate," defined as the percentage of patients achieving a 50% or greater reduction in seizure frequency from baseline.
| Efficacy Measure | This compound | Topiramate | Source |
| Responder Rate (≥50% Seizure Reduction) | 21% - 67% | ~45% - 55% | [6] |
| Odds Ratio for ≥50% Response (vs. Placebo) | 2.47 (95% CI: 1.36 - 4.47) | 4.22 (95% CI: 2.80 - 6.35) | [7] |
| Seizure Freedom Rate (Long-term, add-on) | ~9% (6-month freedom) | ~5% (in short-term trials) | [1] |
A systematic review and meta-analysis of new AEDs in refractory partial epilepsy found that while the confidence intervals for efficacy overlapped, the odds ratio for achieving a ≥50% reduction in seizure frequency was numerically higher for Topiramate than for this compound when compared to placebo.[7] An adjusted indirect comparison from another meta-analysis also favored Topiramate in terms of responder rate over other new AEDs, including this compound.[8]
Experimental Protocols
The standard for evaluating the efficacy of new AEDs in refractory epilepsy is the randomized, double-blind, placebo-controlled, add-on trial.
General Methodology:
-
Patient Selection: Adult patients with refractory partial-onset seizures (with or without secondary generalization) who are currently on a stable regimen of 1-3 other AEDs.
-
Baseline Phase: A prospective baseline period (typically 8-12 weeks) is established to determine the baseline seizure frequency.
-
Randomization: Patients are randomly assigned to receive either the investigational drug (this compound or Topiramate) or a matching placebo.
-
Titration Phase: The drug dose is gradually increased over several weeks to a target maintenance dose (e.g., this compound 300-500 mg/day; Topiramate 200-400 mg/day). This slow titration is crucial for improving tolerability.
-
Maintenance Phase: Patients are maintained on the target dose for a fixed period (typically 12 weeks).
-
Primary Endpoint Analysis: The primary outcome is the percentage change in seizure frequency from the baseline phase to the maintenance phase, or the proportion of patients achieving a ≥50% reduction in seizure frequency (responder rate).
Tolerability and Adverse Effect Profile
The decision to use this compound or Topiramate is often heavily influenced by their respective side effect profiles, particularly concerning cognitive function.
| Adverse Effect Category | This compound | Topiramate | Source |
| Most Common | Somnolence, dizziness, anorexia, headache, nausea.[1][9] | Paresthesia, fatigue, dizziness, somnolence, weight loss. | [10] |
| Cognitive | Negative effect on executive function, though potentially less severe than Topiramate.[11] | Well-documented negative effects on executive function, concentration, and word-finding ("mental slowing").[11][12] | |
| Metabolic | Risk of metabolic acidosis and kidney stones (weak carbonic anhydrase inhibitor).[9] | Higher risk of metabolic acidosis and kidney stones (stronger carbonic anhydrase inhibitor).[10] | |
| Withdrawal Rate (vs. Placebo) | Odds Ratio: 5.70 (CI: 1.76-18.49) | Odds Ratio: 2.42 (CI: 1.43-4.11) | [7] |
*Note: While one systematic review reported a higher odds ratio for withdrawal with this compound, the wide confidence intervals overlapped with those for Topiramate, indicating the difference may not be statistically significant.[7] Another meta-analysis found withdrawal rates were higher with Topiramate.[8] This highlights the need for direct comparative trials.
Retrospective studies directly comparing the two drugs suggest that while both can impair cognitive function, the effect may be less pronounced with this compound.[11]
Conclusion
Both this compound and Topiramate are effective adjunctive therapies for refractory partial-onset seizures. Meta-analyses of placebo-controlled trials suggest that Topiramate may offer a greater reduction in seizure frequency. However, this potential efficacy advantage must be weighed against its well-established profile of cognitive adverse effects, including mental slowing and word-finding difficulties, which can significantly impact a patient's quality of life.
This compound presents a comparable, albeit potentially slightly less efficacious, alternative. Its primary advantage may lie in a more favorable cognitive profile compared to Topiramate, though it is not devoid of CNS side effects.[11] Both drugs share the risk of metabolic acidosis and renal calculi due to their carbonic anhydrase inhibition. Ultimately, the choice between this compound and Topiramate requires careful consideration of the individual patient's treatment goals, seizure type, and susceptibility to specific adverse effects, particularly cognitive impairment.
References
- 1. Long-term safety and effectiveness of this compound in the treatment of epilepsy: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – a review of experience and use in partial seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Topiramate? [synapse.patsnap.com]
- 4. Psychopharmacology of topiramate: from epilepsy to bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. tandfonline.com [tandfonline.com]
- 7. New antiepileptic drugs: a systematic review of their efficacy and tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety-and-Tolerability-of-Zonisamide-Used-Concurrently-with-Topiramate [aesnet.org]
- 10. Topiramate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cureepilepsy.org [cureepilepsy.org]
- 12. COMPARISON-OF-COGNITIVE-EFFECTS-OF-TOPIRAMATE-AND-ZONISAMIDE [aesnet.org]
Zonisamide: A Comparative Analysis of its Neuroprotective Effects Against Other Antiepileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
Zonisamide, a benzisoxazole derivative antiepileptic drug (AED), has garnered significant attention for its potential neuroprotective properties beyond its well-established role in seizure management. This guide provides a comparative analysis of this compound's neuroprotective effects against other commonly used AEDs, namely topiramate, valproate, and levetiracetam. The information is supported by experimental data from preclinical studies, offering insights into its mechanisms of action, including its antioxidant and anti-inflammatory capabilities.
Mechanisms of Neuroprotection: A Comparative Overview
This compound's neuroprotective effects are attributed to a multi-faceted mechanism of action.[1][2][3] It is known to block voltage-gated sodium channels and T-type calcium channels, which contributes to neuronal stabilization.[2][3][4] Furthermore, emerging evidence highlights its role as a potent antioxidant and anti-inflammatory agent.
In comparison, other AEDs also exhibit neuroprotective qualities through various pathways. Topiramate, for instance, shares the sodium channel blocking mechanism with this compound and also modulates GABA-A receptors.[3] Valproate's neuroprotective effects are linked to the inhibition of histone deacetylases and modulation of intracellular signaling pathways.[5] Levetiracetam is thought to exert its neuroprotective effects by binding to the synaptic vesicle protein 2A (SV2A) and modulating neurotransmitter release.
A key distinguishing feature of this compound is its documented ability to directly scavenge free radicals.[6][7] Specifically, it has been shown to scavenge hydroxyl and nitric oxide radicals in a dose-dependent manner, which may contribute to the protection of neurons from oxidative damage and stabilization of neuronal membranes.[6]
Comparative Efficacy in Preclinical Models: Quantitative Data
Direct comparative preclinical studies providing quantitative data on the neuroprotective effects of this compound versus other AEDs are emerging. The following tables summarize available data from studies investigating antioxidant and anti-inflammatory effects.
Antioxidant Effects
| Drug | Experimental Model | Parameter Measured | Result | Reference |
| This compound | Electron Spin Resonance | Hydroxyl Radical Scavenging | Dose-dependent scavenging | [6] |
| Nitric Oxide Radical Scavenging | Dose-dependent scavenging | [6] | ||
| Valproate | Children with newly diagnosed idiopathic epilepsy | Malondialdehyde (MDA) | Significant decrease after 3 and 6 months of treatment | [8] |
| Nitric Oxide (NO) | Significant decrease after 6 months of treatment | [8] | ||
| Newer Generation AEDs (including this compound, Levetiracetam) | Patients with epilepsy | Urinary Neuroprostanes (NeuroPs) and F₂-dihomo-isoprostanes (F₂-dihomo-IsoPs) | Decrease in total urinary markers of neuronal and neuromotor system degradation compared to older AEDs | [9] |
Anti-inflammatory Effects
| Drug | Experimental Model | Parameter Measured | Result | Reference |
| Levetiracetam | Pilocarpine-induced status epilepticus in mice | Inflammatory Cytokines in Hippocampus | Of 65 upregulated cytokines, 44 were reduced by 50% or more with Levetiracetam treatment. | [10] |
| Valproate | Patients with epilepsy | Systemic Inflammatory Index (SII), Platelet-Lymphocyte Ratio (PLR), Fibrinogen-Albumin Ratio (FAR) | Significantly associated with lower SII, PLR, and FAR values. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and advancement of research in this field.
Free Radical Scavenging Assay (Electron Spin Resonance)
Objective: To determine the direct free radical scavenging activity of this compound.
Method:
-
Hydroxyl radicals were generated by the Fenton reaction (FeSO₄ + H₂O₂).
-
Nitric oxide radicals were generated from a nitric oxide donor.
-
This compound was added to the reaction mixtures at various concentrations.
-
The radical signals were measured using an electron spin resonance (ESR) spectrometer.
-
The reduction in the radical signal intensity in the presence of this compound was calculated to determine its scavenging activity.
This protocol is a generalized representation based on the referenced study. For precise details, refer to the original publication.
Assessment of Oxidative Stress Markers in Patients
Objective: To evaluate the effect of AEDs on markers of oxidative stress in patients with epilepsy.
Method:
-
Blood samples were collected from patients with newly diagnosed idiopathic epilepsy before and at 3 and 6 months after starting treatment with either valproate or oxcarbazepine.
-
Serum levels of malondialdehyde (MDA) were measured as an indicator of lipid peroxidation.
-
Serum levels of nitric oxide (NO) were measured as an indicator of nitrosative stress.
-
Statistical analysis was performed to compare the changes in these markers over time and between treatment groups.
This protocol is a generalized representation based on the referenced study. For precise details, refer to the original publication.
Signaling Pathways and Experimental Workflows
The neuroprotective mechanisms of this compound and other AEDs involve complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for evaluating neuroprotective effects.
Caption: Comparative Signaling Pathways of this compound and Other AEDs.
Caption: Experimental Workflow for Evaluating Neuroprotective Effects.
Conclusion
This compound exhibits a unique and broad mechanistic profile that contributes to its neuroprotective effects. Its ability to directly scavenge free radicals, in addition to its ion channel blocking properties, distinguishes it from several other AEDs. While direct comparative studies with quantitative neuroprotective endpoints are still somewhat limited, the available evidence suggests that this compound is a promising agent for neuroprotection. Further head-to-head preclinical studies are warranted to fully elucidate its comparative efficacy against other AEDs in mitigating neuronal damage. Such research will be invaluable for guiding the development of novel therapeutic strategies for a range of neurological disorders where neuroprotection is a key therapeutic goal.
References
- 1. scholars.uky.edu [scholars.uky.edu]
- 2. Clinical pharmacology and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The anticonvulsant this compound scavenges free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: A Comprehensive, Updated Review for the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. Antiepileptic drugs affect lipid oxidative markers- neuroprostanes and F₂-dihomo-isoprostanes- in patients with epilepsy: differences among first-, second-, and third-generation drugs by UHPLC-QqQ-MS/MS [agris.fao.org]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Showdown: Zonisamide vs. Carbamazepine in Epilepsy Models
For the research community and drug development professionals, this guide provides a comprehensive comparison of Zonisamide and Carbamazepine, two cornerstone antiepileptic drugs, based on preclinical and clinical evidence. We delve into their performance in established epilepsy models, dissect their mechanisms of action, and present key data in a clear, comparative format.
This compound, a sulfonamide derivative, and Carbamazepine, a tricyclic compound, have been mainstays in the management of epilepsy. While both are effective in treating partial-onset seizures, their distinct pharmacological profiles warrant a detailed comparative analysis for informed research and clinical application. This guide synthesizes data from various studies to offer a head-to-head perspective on their efficacy, tolerability, and underlying mechanisms.
Mechanism of Action: A Tale of Two Ion Channel Modulators
Both this compound and Carbamazepine exert their primary anticonvulsant effects through the modulation of voltage-gated sodium channels. However, their mechanisms diverge in several key aspects, contributing to their different clinical profiles.
Carbamazepine primarily acts by blocking voltage-gated sodium channels in a use-dependent manner. This action stabilizes hyperexcited neuronal membranes, inhibits repetitive neuronal firing, and diminishes the propagation of synaptic impulses.[1] Its therapeutic action is largely attributed to this sodium channel blockade. Additionally, Carbamazepine has been shown to increase hippocampal extracellular serotonin, which may contribute to its anticonvulsant effects.[2]
This compound , in contrast, boasts a broader mechanistic profile.[3][4] Like Carbamazepine, it blocks voltage-gated sodium channels.[1][5] However, it also uniquely blocks T-type calcium channels, a mechanism implicated in its efficacy against certain types of generalized seizures.[5][6][7] Furthermore, this compound modulates GABA-mediated inhibition and may inhibit glutamate release, further contributing to its anticonvulsant and neuroprotective properties.[3][5][7]
Preclinical Efficacy in Epilepsy Models
Preclinical models are instrumental in elucidating the anticonvulsant profile of antiepileptic drugs. The maximal electroshock (MES) and amygdala kindling models are two of the most widely used paradigms to evaluate efficacy against generalized tonic-clonic and complex partial seizures, respectively.
Maximal Electroshock (MES) Model
The MES test induces a generalized tonic-clonic seizure and is a reliable model for identifying drugs effective against this seizure type.
| Drug | Animal Model | ED₅₀ (mg/kg) | Reference |
| Carbamazepine | Mouse | 9.67 | [8] |
| Rat | 4.39 | [8] | |
| This compound | Mouse, Rat, Rabbit, Dog | Exhibited a wider therapeutic plasma concentration range compared to Carbamazepine | [3] |
ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.
One study reported that the interaction between this compound and Carbamazepine in the mouse MES model was additive, suggesting no synergistic or antagonistic effects when used in combination in this model.[9]
Amygdala Kindling Model
The amygdala kindling model mimics the progressive development of seizures seen in temporal lobe epilepsy.
While a direct head-to-head efficacy study in the kindling model was not identified in the search results, individual studies provide insights into their performance. Carbamazepine has been shown to be effective in reducing seizure severity and duration in the rat amygdala kindling model, although tolerance can develop with chronic treatment.[10] this compound, when administered alone in a rat amygdala kindling model, dose-dependently increased the afterdischarge threshold, indicating an inhibitory effect on seizure initiation and progression.[11]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the preclinical data.
Maximal Electroshock (MES) Seizure Model Protocol
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension component of a maximal electroshock-induced seizure.
-
Animal Selection: Male albino mice or rats are commonly used.
-
Drug Administration: Test compounds (this compound or Carbamazepine) or vehicle are administered intraperitoneally or orally at various doses.
-
Time to Peak Effect: The electroshock is delivered at the predetermined time of peak drug effect.
-
Electroshock Application: A brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered via corneal or auricular electrodes.
-
Observation: The presence or absence of tonic hindlimb extension is recorded.
-
Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.
Amygdala Kindling Model Protocol
Objective: To model the development and treatment of focal epilepsy, particularly temporal lobe epilepsy.
-
Electrode Implantation: Animals (typically rats) are surgically implanted with a bipolar electrode in the amygdala.
-
Kindling Stimulation: After a recovery period, a low-intensity electrical stimulus is delivered to the amygdala daily or on alternate days.
-
Seizure Scoring: The behavioral seizure response is scored according to a standardized scale (e.g., Racine's scale).
-
Fully Kindled State: Animals are considered fully kindled when they consistently exhibit a generalized seizure (e.g., stage 5 on Racine's scale) in response to the stimulation.
-
Drug Testing: Once fully kindled, animals are treated with the test drug (this compound or Carbamazepine) or vehicle prior to stimulation to assess the drug's effect on seizure severity, duration, and afterdischarge threshold.
Clinical Head-to-Head Comparison: Efficacy and Tolerability
A phase III, randomized, double-blind, non-inferiority trial provided a direct clinical comparison of this compound and Carbamazepine monotherapy in 583 adults with newly diagnosed partial epilepsy.[12]
Efficacy
The primary endpoint was the proportion of patients who were seizure-free for at least 26 weeks.
| Drug | Seizure-Free Rate (≥26 weeks) | Reference |
| This compound | 79.4% (177/223) | [12] |
| Carbamazepine | 83.7% (195/233) | [12] |
A long-term extension of this study found that the proportion of patients remaining seizure-free for ≥ 24 months was similar for this compound (32.3%) and Carbamazepine (35.2%).[13]
Tolerability
The incidence of treatment-emergent adverse events (TEAEs) was comparable between the two groups in the initial phase III trial.[12]
| Adverse Event Category | This compound | Carbamazepine | Reference |
| Any TEAE | 60% | 62% | [12] |
| Serious TEAEs | 5% | 6% | [12] |
| TEAEs leading to withdrawal | 11% | 12% | [12] |
In the long-term extension study, the most frequently reported treatment-related TEAEs for this compound were decreased weight (5.1%) and decreased appetite (3.6%), while for Carbamazepine, memory impairment (3.2%) and decreased hemoglobin level (3.2%) were more common.[13]
Conclusion
Both this compound and Carbamazepine are effective anticonvulsants with established roles in the treatment of epilepsy. Preclinical studies highlight their shared primary mechanism of sodium channel blockade, with this compound possessing additional actions on T-type calcium channels and neurotransmitter systems that may contribute to a broader spectrum of activity. In a head-to-head clinical trial in patients with newly diagnosed partial epilepsy, this compound was found to be non-inferior to Carbamazepine in terms of efficacy, with a comparable overall tolerability profile. The choice between these two agents in a research or clinical setting may be guided by their differing secondary mechanisms of action, potential for drug interactions, and specific adverse effect profiles. Further head-to-head preclinical studies focusing on a broader range of epilepsy models and direct comparative efficacy metrics would be valuable to further delineate their distinct pharmacological profiles.
References
- 1. Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant doses of carbamazepine increase hippocampal extracellular serotonin in genetically epilepsy-prone rats: dose response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound – a review of experience and use in partial seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - a review of experience and use in partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. neurology.org [neurology.org]
- 8. mdpi.com [mdpi.com]
- 9. Interactions between this compound and conventional antiepileptic drugs in the mouse maximal electroshock test model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amygdala-kindling as a model for chronic efficacy studies on antiepileptic drugs: experiments with carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergism of perampanel and this compound in the rat amygdala kindling model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and tolerability of this compound versus controlled-release carbamazepine for newly diagnosed partial epilepsy: a phase 3, randomised, double-blind, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term safety and efficacy of this compound versus carbamazepine monotherapy for treatment of partial seizures in adults with newly diagnosed epilepsy: results of a phase III, randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
Zonisamide for Parkinson's Disease: A Comparative Analysis of its Impact on Motor Symptoms
For Researchers, Scientists, and Drug Development Professionals
Zonisamide, a benzisoxazole derivative initially developed as an anti-epileptic drug, has demonstrated efficacy as an adjunctive therapy for motor symptoms in Parkinson's disease (PD).[1][2] This guide provides a comparative analysis of this compound's performance, supported by experimental data from randomized controlled trials (RCTs), and outlines its proposed mechanisms of action.
Quantitative Analysis of Clinical Efficacy
Clinical trials have consistently evaluated this compound's impact on two primary endpoints: motor function, assessed by the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III, and the duration of "off" time, a period when motor symptoms are not adequately controlled.[1][3]
Impact on Motor Symptoms (MDS-UPDRS Part III Scores)
This compound has shown a statistically significant, albeit modest, improvement in motor function compared to placebo. The therapeutic effect appears to be most consistent at dosages of 25 mg and 50 mg daily.
| Study/Analysis | Dosage | Mean Difference/Standardized Mean Difference (SMD) in UPDRS Part III Score (vs. Placebo) | Key Findings |
| Murata et al. (2007)[1] | 25 mg | -4.3 (p=0.001) | Significant decrease from baseline compared to placebo.[1] |
| 50 mg | -3.8 (p=0.003) | Significant decrease from baseline compared to placebo.[1] | |
| 100 mg | Not statistically significant | Higher dose did not show significant improvement over placebo.[1] | |
| Pitton Rissardo & Fornari Caprara (Meta-Analysis)[4] | 25 mg | SMD: -2.7 | Modest improvement observed.[4] |
| 50 mg | SMD: -2.6 | Similar modest improvement to the 25 mg dose.[4] | |
| 100 mg | SMD: -2.6 | Higher doses did not confer additional benefit.[4] | |
| Unnamed Meta-Analysis (2022)[5] | Pooled Dosages | -2.27 points | Significant reduction in scores relative to placebo.[5] |
| Randomized Controlled Trial (2024)[6][7] | 25 mg | Significant improvement (p=0.009) | Showed significant improvement in bradykinesia and tremor.[6][7] |
| 50 mg | Not statistically significant | No significant improvement in the primary endpoint.[6] |
Reduction in "Off" Time
A key benefit of this compound for patients with motor fluctuations is the reduction in daily "off" time. The 50 mg dose has demonstrated particular efficacy in this regard.
| Study/Analysis | Dosage | Mean Reduction in "Off" Time (vs. Placebo) | Key Findings |
| Murata et al. (2015)[1][8] | 25 mg | -0.436 hours/day (not statistically significant vs. placebo) | Modest, but not significant, reduction.[9] |
| 50 mg | -0.719 hours/day (p=0.005) | Statistically significant reduction in daily "off" time.[1][8][9] | |
| Murata et al. (2007)[1] | 50 mg | -1.30 hours/day (p=0.014) | Significant improvement in reducing total "off" time.[1] |
| 100 mg | -1.63 hours/day (p=0.013) | Significant improvement in reducing total "off" time.[1] | |
| Unnamed Post-hoc Analysis[10] | 50 mg | Nearly 1 hour/day | Significant reduction evident within four weeks of treatment.[10] |
Notably, the reduction in "off" time and improvement in motor symptoms with this compound at 25-50 mg doses generally do not lead to an increase in troublesome dyskinesia, a common side effect of other dopaminergic treatments.[1][10] Some studies even suggest a potential for this compound to improve dyskinesia.[10]
Experimental Protocols
The majority of robust data on this compound's efficacy in Parkinson's disease comes from multicenter, randomized, double-blind, placebo-controlled studies.[2][8]
A typical experimental workflow is as follows:
Key Methodologies:
-
Patient Population: Individuals diagnosed with Parkinson's disease experiencing motor fluctuations, such as "wearing-off" phenomena.[3][6]
-
Intervention: Oral administration of this compound (commonly 25 mg or 50 mg daily) or a matching placebo, as an add-on to existing levodopa therapy.[8]
-
Primary Outcome Measures:
-
Secondary Outcome Measures: Changes in other UPDRS sub-scores, dyskinesia ratings, and quality of life questionnaires.[8]
Proposed Signaling Pathways and Mechanisms of Action
The precise antiparkinsonian mechanism of this compound is not fully elucidated but is believed to be multifactorial, involving both dopaminergic and non-dopaminergic pathways.[2][11] This differs from its primary anticonvulsant action of blocking sodium and T-type calcium channels.[12][13]
Key Proposed Mechanisms:
-
Monoamine Oxidase-B (MAO-B) Inhibition: this compound acts as a weak inhibitor of MAO-B, an enzyme that breaks down dopamine in the brain. This leads to increased synaptic dopamine levels.[11]
-
Modulation of Dopamine Metabolism: Studies suggest this compound can enhance dopamine synthesis and release, further boosting dopaminergic signaling.[2][11]
-
T-type Calcium Channel Blockade: By blocking these channels in the basal ganglia, this compound may alter pathological neuronal firing patterns associated with Parkinsonian motor symptoms.[2][11]
-
Glutamatergic Modulation: this compound may inhibit the release of glutamate, an excitatory neurotransmitter, which could help to rebalance neural circuitry in the parkinsonian brain.[13]
Conclusion
As an adjunctive therapy, this compound at doses of 25-50 mg per day demonstrates a modest but statistically significant benefit in improving motor symptoms and, most notably, reducing "off" time in patients with Parkinson's disease.[1][4] Its favorable safety profile, particularly the low incidence of worsening dyskinesia, makes it a valuable consideration in the management of motor fluctuations.[6][10] The multifactorial mechanism of action, engaging both dopaminergic and non-dopaminergic pathways, distinguishes it from other antiparkinsonian agents and warrants further investigation. Future large-scale, long-term clinical trials are necessary to fully elucidate its long-term efficacy and place in the therapeutic armamentarium for Parkinson's disease.[5]
References
- 1. Frontiers | this compound for the Treatment of Parkinson Disease: A Current Update [frontiersin.org]
- 2. A Review of the Use of this compound in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdsabstracts.org [mdsabstracts.org]
- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 6. Role of this compound in advanced Parkinson’s disease: a randomized placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of this compound in advanced Parkinson's disease: a randomized placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound improves wearing-off in Parkinson's disease: A randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-time Treatment Options for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 11. This compound for the Treatment of Parkinson Disease: A Current Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. This compound - The Movement Disorders Prescriber's Guide to Parkinson's Disease [cambridge.org]
Zonisamide vs. Pregabalin as Adjunctive Therapy in Pediatric Epilepsy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of zonisamide and pregabalin as adjunctive therapies for pediatric epilepsy. The information presented is based on available preclinical and clinical data to assist researchers, scientists, and drug development professionals in their understanding of these two antiepileptic drugs.
Executive Summary
This compound and pregabalin are both utilized as adjunctive treatments for partial-onset seizures in the pediatric population. While they exhibit different mechanisms of action, clinical evidence suggests both can be effective in reducing seizure frequency in children with refractory epilepsy. A direct comparative clinical trial indicates no significant superiority between the two drugs in terms of seizure reduction. However, they possess distinct pharmacological profiles that may influence clinical decision-making. Preclinical data directly comparing the two in pediatric epilepsy models are limited.
Mechanism of Action
The anticonvulsant effects of this compound and pregabalin are attributed to their distinct interactions with neuronal signaling pathways.
This compound Signaling Pathway
This compound exerts its effects through a multi-faceted mechanism. It blocks voltage-gated sodium channels and T-type calcium channels, which contributes to the stabilization of neuronal membranes and reduces neuronal hyperexcitability[1][2][3]. Additionally, it is a weak inhibitor of carbonic anhydrase and may modulate GABAergic and glutamatergic neurotransmission[1][3].
Pregabalin Signaling Pathway
Pregabalin's primary mechanism involves binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system[4][5][6][7]. This binding reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters such as glutamate[4][5].
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound – a review of experience and use in partial seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Pregabalin in Childhood Epilepsy: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pregabalin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. gpnotebook.com [gpnotebook.com]
- 7. go.drugbank.com [go.drugbank.com]
A Comparative Guide to the Cross-Validated Mechanisms of Zonisamide in Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the established and emerging mechanisms of action for the anti-epileptic and neuroprotective agent, Zonisamide, across various neuronal cell lines. The information presented is supported by experimental data to aid in the design and interpretation of future research.
This compound is a sulfonamide-based anticonvulsant with a multi-faceted pharmacological profile.[1] Its efficacy is attributed to a combination of effects on ion channels, neurotransmitter systems, and cellular stress pathways.[1][2] Understanding how these mechanisms translate across different neuronal models is critical for both elucidating its therapeutic actions and discovering new clinical applications.
Comparative Analysis of this compound's Core Mechanisms
This compound's primary mechanisms include the blockade of voltage-gated sodium and T-type calcium channels, modulation of synaptic transmission, and weak inhibition of carbonic anhydrase.[3][4] Recent studies have also highlighted its neuroprotective properties.[1]
1. Modulation of Voltage-Gated Ion Channels
This compound's principal antiepileptic effect is attributed to its ability to block sustained, high-frequency repetitive firing of action potentials by acting on voltage-sensitive sodium channels.[2][5] It also distinctively inhibits low-threshold, T-type calcium channels, which is thought to prevent the propagation of seizure discharges.[1][6]
2. Effects on GABAergic and Glutamatergic Neurotransmission
This compound modulates the balance between inhibitory and excitatory neurotransmission. It has been shown to enhance GABAergic transmission and inhibit glutamatergic activity.[3][7] In rat hippocampus, this compound concentration-dependently increased basal GABA release while reducing potassium-evoked glutamate release.[7] Furthermore, studies in rats with hippocampal seizures demonstrated that this compound treatment leads to an upregulation of the neuronal glutamate transporter EAAC-1 and a downregulation of the GABA transporter GAT-1, which would collectively increase synaptic GABA concentrations.[8]
3. Carbonic Anhydrase and Monoamine Oxidase Inhibition
This compound is a weak inhibitor of carbonic anhydrase, though this action is not believed to be a primary contributor to its antiepileptic activity.[5][9] However, it is an effective inhibitor of cytosolic carbonic anhydrase II and mitochondrial isozyme V, with inhibition constants (Kᵢ) of 35.2 nM and 25.4 nM, respectively, after a one-hour incubation.[10] Its effects on monoamine metabolism, including dopamine and serotonin, are also recognized, suggesting a role in modulating dopaminergic and serotonergic neurotransmission.[1][11]
4. Neuroprotective Mechanisms
Beyond its direct effects on neuronal excitability, this compound exhibits significant neuroprotective properties. In human SH-SY5Y neuroblastoma cells, this compound has been shown to increase cell viability by upregulating manganese superoxide dismutase (MnSOD) and exerting anti-apoptotic effects.[12] It also protects these cells from endoplasmic reticulum (ER) stress-induced cell death by increasing levels of the ubiquitin ligase HRD1.[13] In rat pheochromocytoma PC12 cells, this compound attenuates MPP+-induced oxidative toxicity by modulating Ca²⁺ signaling and caspase-3 activity.[14]
Quantitative Data Summary
The following table summarizes key quantitative findings from studies on this compound's effects in different neuronal models.
| Mechanism of Action | Cell Line / Model | Key Quantitative Finding | This compound Concentration | Reference |
| Ion Channel Modulation | ||||
| T-Type Ca²⁺ Channel Inhibition | Rat Cortical Neurons | Blocks low-threshold, rapidly inactivating Ca²⁺ currents | Not specified | [6] |
| BK(Ca) Channel Activation | H19-7 Hippocampal Neurons | EC₅₀ value of 34 µM for channel stimulation | 30 µM | [15] |
| A-Type K⁺ Current Reduction | H19-7 Hippocampal Neurons | Reduction in current amplitude | >100 µM | [15] |
| Neurotransmitter Modulation | ||||
| Increased Basal GABA Release | Rat Hippocampus (in vivo) | Concentration-dependent increase | Not specified | [7] |
| Reduced K⁺-Evoked GABA Release | Rat Hippocampus (in vivo) | Concentration-dependent reduction | Not specified | [7] |
| Reduced K⁺-Evoked Glutamate Release | Rat Hippocampus (in vivo) | Concentration-dependent reduction | Not specified | [7] |
| Increased Dopamine Levels | Rat Striatum (in vivo) | Significant increase in extracellular dopamine | 1000 µM (striatal perfusion) | [11][16] |
| Enzyme Inhibition | ||||
| Carbonic Anhydrase II (hCA II) | Purified Enzyme | Kᵢ of 35.2 nM (after 1h incubation) | N/A | [10] |
| Carbonic Anhydrase V (hCA V) | Purified Enzyme | Kᵢ of 25.4 nM | N/A | [10] |
| Neuroprotection | ||||
| Prevention of ER Stress-Induced Death | SH-SY5Y Cells | Prevention of caspase-3 cleavage | Low micromolar concentrations | [13] |
| Attenuation of MPP⁺ Toxicity | PC12 Cells | Attenuation of oxidative stress and caspase-3 activity | 100 µM | [14] |
Detailed Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology (for Ion Channel Analysis)
-
Cell Preparation: Differentiated hippocampal neuron-derived H19-7 cells are cultured on glass coverslips.[15]
-
Recording: Whole-cell and inside-out patch-clamp recordings are performed using an amplifier (e.g., Axopatch 200B). Pipettes are fabricated from borosilicate glass with a resistance of 3-5 MΩ when filled with the appropriate internal solution.[15]
-
Solutions: The bath solution (extracellular) typically contains (in mM): 130 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, and 10 HEPES, adjusted to pH 7.4. The pipette solution (intracellular) may contain (in mM): 130 KCl, 10 HEPES, 1 MgCl₂, and 5 EGTA, adjusted to pH 7.2.[15]
-
Data Acquisition and Analysis: Currents are recorded and analyzed using software such as pCLAMP. The effects of this compound, applied via a perfusion system, are measured by comparing current amplitudes and channel kinetics before, during, and after drug application.[15]
2. In Vivo Microdialysis (for Neurotransmitter Release)
-
Animal Model: Freely moving male Wistar rats are used.[7]
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus).[7]
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[7]
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after administration of this compound (systemically or through the probe).[7]
-
Analysis: Neurotransmitter concentrations (e.g., GABA, glutamate, dopamine) in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[7][11]
3. Cell Viability and Apoptosis Assays (for Neuroprotection)
-
Cell Culture: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are cultured in appropriate media.[12][14]
-
Induction of Toxicity: Neurotoxicity is induced by treating cells with an agent such as 6-hydroxydopamine (6-OHDA), tunicamycin, or MPP⁺.[13][14]
-
This compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified period before the addition of the neurotoxin.
-
Viability Assessment: Cell viability is measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Apoptosis Analysis: Apoptosis can be assessed by measuring caspase-3 activation (using colorimetric or fluorometric assays) or by Western blot analysis for cleaved caspase-3 and other apoptotic markers.[13][14]
Visualizations of Pathways and Workflows
Caption: Primary mechanisms of this compound at the synapse.
Caption: Experimental workflow for patch-clamp analysis.
Caption: Workflow for a neuroprotection cell-based assay.
References
- 1. Clinical pharmacology and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound blocks T-type calcium channel in cultured neurons of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on neurotransmitter exocytosis associated with ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on molecular regulation of glutamate and GABA transporter proteins during epileptogenesis in rats with hippocampal seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiepileptic activity of this compound on hippocampal CA3 neurons does not depend on carbonic anhydrase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase inhibitors. This compound is an effective inhibitor of the cytosolic isozyme II and mitochondrial isozyme V: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on extracellular levels of monoamine and its metabolite, and on Ca2+ dependent dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound reduces cell death in SH-SY5Y cells via an anti-apoptotic effect and by upregulating MnSOD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HRD1 levels increased by this compound prevented cell death and caspase-3 activation caused by endoplasmic reticulum stress in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound attenuates MPP+-induced oxidative toxicity through modulation of Ca2+ signaling and caspase-3 activity in neuronal PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation by this compound, a newer antiepileptic drug, of large-conductance calcium-activated potassium channel in differentiated hippocampal neuron-derived H19-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound enhances delta receptor-associated neurotransmitter release in striato-pallidal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Zonisamide vs. Next-Generation Anticonvulsants: A Comparative Analysis for Researchers
A comprehensive guide for researchers and drug development professionals, this report benchmarks the performance of Zonisamide against three next-generation anticonvulsants: Brivaracetam, Cenobamate, and Perampanel. The analysis focuses on adjunctive therapy for focal (partial-onset) seizures in adults, providing a comparative overview of efficacy, safety, and mechanisms of action based on available clinical trial data.
This guide synthesizes data from various clinical studies to offer an objective comparison, aiding in the evaluation of these therapeutic options. Quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols derived from published trial methodologies are provided. Visual diagrams illustrating key signaling pathways and a representative clinical trial workflow are also included to enhance understanding.
Efficacy Comparison
The efficacy of this compound and the selected next-generation anticonvulsants as adjunctive therapy for focal seizures has been evaluated in numerous randomized, placebo-controlled trials. Key efficacy endpoints from these studies, including the median percentage reduction in seizure frequency and responder rates (proportion of patients achieving a ≥50% reduction in seizure frequency), are summarized below.
| Anticonvulsant | Median Seizure Reduction (%) vs. Placebo | Responder Rate (%) vs. Placebo | Seizure Freedom Rate (%) vs. Placebo |
| This compound | 28.9% vs. 4.7% increase[1] | 26.9% vs. 16.2%[1] | Data not consistently reported in cited trials |
| Brivaracetam | 11.7% (100mg/day) over Placebo[2] | 32.7% (50mg/day) vs. 16.7%[3] | 5.2% (50mg/day) vs. 0.8%[3] |
| Cenobamate | 55.6% vs. 21.5%[4][5] | 50.4% vs. 22.2%[4][5] | 28.3% vs. 8.8% (during maintenance)[4][5] |
| Perampanel | 34.5% (12mg/day) vs. 21.0%[6] | 36.1% (12mg/day) vs. 26.4%[6] | Data not consistently reported in cited trials |
Safety and Tolerability Profile
The safety and tolerability of anticonvulsant drugs are critical for patient adherence and long-term treatment success. The most common treatment-emergent adverse events (TEAEs) reported in clinical trials for this compound and the comparator next-generation anticonvulsants are presented below.
| Anticonvulsant | Common Treatment-Emergent Adverse Events (>10% incidence and more frequent than placebo) |
| This compound | Somnolence, irritability, dizziness, nausea, fatigue[1] |
| Brivaracetam | Somnolence, dizziness, fatigue, nausea, irritability[2] |
| Cenobamate | Somnolence, dizziness, headache, nausea, fatigue[4][5] |
| Perampanel | Dizziness, somnolence, fatigue, irritability, headache, nausea[7] |
Mechanisms of Action: A Comparative Overview
This compound and the next-generation anticonvulsants exhibit distinct mechanisms of action, targeting different molecular pathways involved in seizure generation and propagation.
-
This compound : Exhibits a multi-faceted mechanism of action. It blocks voltage-sensitive sodium channels and T-type calcium channels, which contributes to the stabilization of neuronal membranes and suppression of neuronal hypersynchronization.[8][9][10]
-
Brivaracetam : A selective, high-affinity ligand for synaptic vesicle protein 2A (SV2A).[11] Its binding to SV2A is thought to modulate neurotransmitter release.[12]
-
Cenobamate : Possesses a dual mechanism of action. It enhances the inhibitory currents by acting as a positive allosteric modulator of GABAA receptors at a non-benzodiazepine binding site.[13][14][15] Additionally, it preferentially blocks the persistent sodium current over the transient current.[14][15]
-
Perampanel : Acts as a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptor.[16][17][18] By inhibiting AMPA receptors, perampanel reduces fast synaptic excitatory neurotransmission.[17]
Experimental Protocols: Representative Adjunctive Therapy Trial Design
The clinical trials forming the basis of this comparison generally follow a similar design. A representative experimental protocol for a randomized, double-blind, placebo-controlled trial of an adjunctive anticonvulsant is outlined below.
1. Patient Population:
-
Adults (typically 18-70 years) with a diagnosis of epilepsy with focal (partial-onset) seizures.
-
Patients experiencing a minimum number of seizures per month (e.g., ≥4) during a prospective baseline period (typically 8 weeks) despite ongoing treatment with 1-3 stable concomitant antiepileptic drugs (AEDs).
-
Exclusion criteria often include a history of status epilepticus within a year, non-epileptic seizures, or progressive central nervous system disease.
2. Study Design:
-
Baseline Phase: An 8-week period to establish the baseline seizure frequency. Patients continue their stable regimen of concomitant AEDs.
-
Randomization: Eligible patients are randomized in a double-blind manner to receive either the investigational anticonvulsant at varying doses or a placebo.
-
Treatment Phase:
-
Titration Period: A period of several weeks (e.g., 6 weeks) where the dose of the investigational drug is gradually increased to the target maintenance dose to optimize tolerability.
-
Maintenance Period: A fixed-dose period (e.g., 12 weeks) where patients receive their assigned dose of the investigational drug or placebo.
-
-
Follow-up: A period after the treatment phase to monitor for any delayed adverse events.
3. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: Median percent change in seizure frequency from baseline per 28 days.
-
Secondary Efficacy Endpoints:
-
Responder rate (percentage of patients with a ≥50% reduction in seizure frequency).
-
Seizure freedom rate.
-
-
Safety Assessments: Monitoring and recording of all treatment-emergent adverse events (TEAEs), serious adverse events, vital signs, and laboratory tests.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Randomized, controlled clinical trial of this compound as adjunctive treatment for refractory partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adjunctive brivaracetam in adults with uncontrolled focal epilepsy: results from a double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adjunctive Brivaracetam in Focal Epilepsy: Real-World Evidence from the BRIVAracetam add-on First Italian netwoRk STudy (BRIVAFIRST) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized phase 2 study of adjunctive cenobamate in patients with uncontrolled focal seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized phase 2 study of adjunctive cenobamate in patients with uncontrolled focal seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adjunctive perampanel for refractory partial-onset seizures: Randomized phase III study 304 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perampanel-as-adjunctive-therapy-in-patients-with-refractory-partial-onset-seizures--safety-and-tolerability-analysis-from-a-phase-III-trial [aesnet.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Clinical pharmacology and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Brivaracetam? [synapse.patsnap.com]
- 13. Positive allosteric modulation of GABAA receptors by a novel antiepileptic drug cenobamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clarification of the mechanism of action of cenobamate [aesnet.org]
- 15. neurology.org [neurology.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. What is the mechanism of Perampanel? [synapse.patsnap.com]
- 18. fycompa.com [fycompa.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
